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  • Product: 2-Chloro-N-(3-ethoxypropyl)nicotinamide
  • CAS: 1016718-69-6

Core Science & Biosynthesis

Foundational

2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6): A Comprehensive Technical Guide for Scaffold Hopping and Library Generation

Executive Summary In modern drug discovery, the rapid generation of diverse, drug-like chemical libraries relies heavily on versatile bifunctional building blocks. 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse, drug-like chemical libraries relies heavily on versatile bifunctional building blocks. 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6) is a highly privileged intermediate that bridges the gap between structural flexibility and targeted reactivity. By combining a highly reactive 2-chloropyridine core with a flexible, ether-linked aliphatic amide tail, this molecule serves as a critical node for scaffold hopping, particularly in the synthesis of kinase inhibitors, GPCR ligands, and [1].

This whitepaper dissects the physicochemical profile, synthetic methodology, and downstream applications of this compound, providing a self-validating framework for its utilization in high-throughput medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The strategic utility of 2-Chloro-N-(3-ethoxypropyl)nicotinamide lies in its dual-domain architecture:

  • The 3-Ethoxypropyl Tail: The ether linkage provides a balanced lipophilicity-to-polarity ratio, acting as a flexible hydrogen-bond acceptor. In protein-ligand interactions, this tail is frequently utilized to occupy solvent-exposed channels or to lock the molecule into specific conformational states within a binding pocket.

  • The 2-Chloronicotinamide Core: The chlorine atom at the C2 position is highly electron-deficient due to the inductive withdrawal from the adjacent pyridine nitrogen and the para-carbonyl group[2]. This renders it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 2-Chloro-N-(3-ethoxypropyl)nicotinamideStandard IUPAC nomenclature
CAS Number 1016718-69-6Unique registry identifier
Molecular Formula C11H15ClN2O2Defines atomic composition
Molecular Weight 242.70 g/mol Optimal for fragment-based/lead-like space
Hydrogen Bond Donors 1 (Amide NH)Key for target protein interaction
Hydrogen Bond Acceptors 3 (C=O, Ether O, Pyridine N)Enhances solubility and binding affinity

Synthetic Methodology: A Self-Validating Protocol

To ensure high yields and minimize epimerization or side reactions, the synthesis of this intermediate must be tightly controlled. The following protocol leverages modern, greener coupling conditions, replacing hazardous traditional solvents (like DMF or DCM) with, which offers superior phase separation during aqueous workup[3].

Workflow Visualization

SynthWorkflow A 2-Chloronicotinic Acid (CAS 2942-59-8) C Coupling Reagent (HATU, DIPEA, 2-MeTHF) A->C Activation B 3-Ethoxypropylamine (CAS 6291-85-6) B->C Nucleophilic Attack D 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6) C->D Amide Formation

Synthetic workflow for 2-Chloro-N-(3-ethoxypropyl)nicotinamide via HATU-mediated coupling.

Step-by-Step Experimental Protocol

1. Activation (Causality: Electrophile Generation)

  • Action: To a flame-dried round-bottom flask under N₂, add (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol). Suspend in anhydrous 2-MeTHF (50 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise.

  • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the uronium salt of HATU. The resulting HOAt-active ester is highly reactive yet stable enough to prevent the formation of unreactive symmetrical anhydrides.

2. Amidation (Causality: Controlled Nucleophilic Attack)

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add (CAS 6291-85-6) (1.1 eq, 11 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: The aliphatic primary amine is highly nucleophilic. Dropwise addition at 0 °C controls the exothermic amidation and strictly prevents the amine from attacking the C2-chloro position (premature SNAr).

3. In-Process Control (IPC) & Self-Validation

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: The reaction is validated as complete when the UV trace shows >95% consumption of the HOAt-ester intermediate and the emergence of a single major peak corresponding to the target mass ( m/z 243.07 [M+H]⁺).

4. Orthogonal Workup (Causality: Chemical Purification)

  • Action: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the phases. Wash the organic (2-MeTHF) layer sequentially with 1N HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Causality: This specific sequence is self-purifying. HCl removes excess DIPEA and unreacted amine; NaHCO₃ deprotonates and extracts the acidic HOAt byproduct and any trace unreacted starting acid. 2-MeTHF ensures clean phase boundaries without emulsion formation[3].

Table 2: Reaction Optimization Matrix
Coupling ReagentSolventBaseTime (h)Yield (%)Purity (LC-MS)
EDC / HOBtDCMEt₃N1265>90%
TBTUDMFDIPEA482>95%
HATU 2-MeTHF DIPEA 2 94 >98%

Downstream Applications: Scaffold Elaboration

Once synthesized, 2-Chloro-N-(3-ethoxypropyl)nicotinamide is primed for downstream diversification. The most prominent application is the generation of novel angular fused pyridoquinazolinonecarboxamides or 2-aminonicotinamide libraries[1].

Mechanistic Pathway of SNAr Diversification

SNArPathway Start 2-Chloro-N-(3-ethoxypropyl)nicotinamide Meisenheimer Meisenheimer Complex (Delocalized Intermediate) Start->Meisenheimer Nucleophilic Attack at C2 (Rate-Determining Step) Nuc Amine Nucleophile (e.g., Substituted Aniline) Nuc->Meisenheimer Product 2-(R-amino)-N-(3-ethoxypropyl)nicotinamide (Target Scaffold) Meisenheimer->Product Chloride Elimination (Rearomatization)

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Application Protocol: SNAr with Anilines To elaborate the scaffold, the intermediate is dissolved in a high-boiling polar aprotic solvent (e.g., NMP or DMSO). A substituted aniline (1.5 eq) and a mild inorganic base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is subjected to microwave irradiation at 140 °C for 30 minutes. The electron-withdrawing nature of the pyridine nitrogen stabilizes the transient Meisenheimer complex, facilitating the rapid expulsion of the chloride ion and yielding a highly functionalized 2-aminonicotinamide library ready for biological screening.

References

  • MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry 15.3 (2013): 596-600. URL:[Link]

  • Dorado, T. E., et al. "Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors." ACS Medicinal Chemistry Letters 13.4 (2022): 608-614. URL:[Link]

Sources

Exploratory

"2-Chloro-N-(3-ethoxypropyl)nicotinamide" literature review

2-Chloro-N-(3-ethoxypropyl)nicotinamide: A Privileged Scaffold for Advanced Medicinal Chemistry and Kinase Inhibitor Development Executive Summary In modern drug discovery, the strategic selection of synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Chloro-N-(3-ethoxypropyl)nicotinamide: A Privileged Scaffold for Advanced Medicinal Chemistry and Kinase Inhibitor Development

Executive Summary

In modern drug discovery, the strategic selection of synthetic intermediates dictates the efficiency of library generation and the physicochemical viability of the final active pharmaceutical ingredient (API). 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6) represents a highly versatile, bifunctional building block. Combining a highly electrophilic 2-chloropyridine core with an ADME-optimizing 3-ethoxypropyl carboxamide side chain, this scaffold is uniquely primed for the rapid synthesis of complex heterocyclic therapeutics, including kinase inhibitors and enzyme modulators.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic utility, physicochemical advantages, and validated experimental protocols associated with this critical intermediate.

Structural & Mechanistic Profiling

The architectural brilliance of 2-Chloro-N-(3-ethoxypropyl)nicotinamide lies in its dual-functional domains, each serving a distinct purpose in rational drug design:

The Electrophilic 2-Chloro-Pyridine Core

The C2 position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. This activation is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the C3 carboxamide group. These features significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack[2]. Consequently, the 2-chloro group acts as an "active" leaving group, allowing for catalyst-free displacement by amines, anilines, and thiols under relatively mild conditions, or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for sterically hindered nucleophiles.

The N-(3-ethoxypropyl) Moiety

While the core drives reactivity, the N-(3-ethoxypropyl) side chain drives druggability. Long, unsubstituted alkyl chains often lead to excessive lipophilicity (high LogP), resulting in poor aqueous solubility and high non-specific binding. The strategic incorporation of the ether linkage (-O-CH2CH3) introduces a critical hydrogen-bond acceptor. This modification enhances aqueous solubility, improves metabolic stability, and provides flexibility for the side chain to occupy solvent-exposed regions or specific allosteric pockets in target proteins, such as Prolyl Hydroxylase Domains (PHDs)[3].

Physicochemical Data & Molecular Properties

Understanding the baseline properties of the scaffold is essential for predicting the behavior of downstream derivatives. The data below summarizes the calculated molecular properties of the intermediate.

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₁H₁₅ClN₂O₂-
Molecular Weight 242.70 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) ~54.0 ŲExcellent range for membrane permeability; allows addition of polar groups later in the synthesis.
Hydrogen Bond Donors 1Amide N-H provides a directed interaction point for target binding (e.g., kinase hinge region).
Hydrogen Bond Acceptors 3Pyridine N, Carbonyl O, and Ether O enhance aqueous solubility.
Estimated LogP ~1.8Optimal lipophilicity for an intermediate, ensuring the final API remains within the druggable space.

Experimental Protocols: Synthesis and Functionalization

The following protocols are designed as self-validating systems, ensuring high yield and purity through mechanistic causality rather than mere empirical mixing.

Protocol 1: Primary Synthesis of the Scaffold (Amidation)

Objective: Synthesize 2-Chloro-N-(3-ethoxypropyl)nicotinamide from 2-chloronicotinic acid. Causality: EDC·HCl and HOBt are selected over harsh chlorinating agents (like SOCl₂) to activate the carboxylic acid. This prevents the potential cleavage of the ether linkage in the 3-ethoxypropylamine under highly acidic/reactive conditions and avoids the formation of unwanted self-condensation byproducts.

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes to form the active OBt-ester.

  • Amine Addition: Slowly add 3-ethoxypropylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and drive the reaction forward without competing for the electrophile.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure scaffold.

Protocol 2: Downstream Functionalization via SNAr

Objective: Displace the 2-chloro group with an aniline derivative to form a 2-aminonicotinamide precursor (a common motif in kinase inhibitors)[4]. Causality: The high electrophilicity of the 2-position allows for thermal SNAr without palladium catalysis, reducing trace metal contamination in the final API.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed microwave vial, combine 2-Chloro-N-(3-ethoxypropyl)nicotinamide (1.0 eq), the desired aniline derivative (1.5 eq), and Cs₂CO₃ (2.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Execution: Heat the mixture thermally at 120 °C (or via microwave irradiation at 150 °C for 30 minutes). Rationale: NMP is chosen for its high boiling point and excellent solvating power for both the organic substrates and the inorganic base, facilitating the stabilization of the polar transition state.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the functionalized 2-aminonicotinamide.

Visualizations of Workflows and Mechanisms

To conceptualize the synthetic utility of this compound, the following diagrams illustrate the broader workflow and the specific SNAr mechanism.

Workflow A 2-Chloronicotinic Acid C Amidation (EDC/HOBt, DIPEA) A->C B 3-Ethoxypropylamine B->C D 2-Chloro-N-(3-ethoxypropyl) nicotinamide (Scaffold) C->D E SNAr / Cross-Coupling (Nucleophile, Base, Heat) D->E F Advanced API (e.g., Kinase Inhibitor) E->F

Synthetic workflow from basic precursors to advanced API using the 2-chloro scaffold.

Mechanism A 2-Chloro-Scaffold (Electrophile) B Nucleophilic Attack (e.g., Aniline) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Chloride Elimination (-Cl⁻) C->D E 2-Substituted Nicotinamide D->E

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Applications in Drug Discovery

The 2-chloronicotinamide architecture is a proven cornerstone in the development of targeted therapeutics. By utilizing the specific N-(3-ethoxypropyl) derivative, researchers can rapidly access chemical space relevant to several high-value targets:

  • Prolyl Hydroxylase Domain (PHD) Inhibitors: The scaffold has been explicitly utilized in the synthesis of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives, which act as PHD inhibitors for the treatment of cardiovascular disorders and anemia. The 3-ethoxypropyl chain provides the necessary steric bulk and hydrogen bonding to interact with the enzyme's active site[3].

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Substituted nicotinamides are heavily utilized as irreversible inhibitors of BTK, a critical target in B-cell malignancies and autoimmune diseases. The SNAr displacement of the 2-chloro group allows for the introduction of the necessary hinge-binding motifs[5].

  • STING Pathway Modulators: Recent developments in cGAS-STING pathway inhibitors have leveraged chloropyridine warheads and nicotinamide scaffolds to covalently modify STING, preventing its oligomerization and suppressing aberrant immune signaling[6].

References

  • Thermo Fisher Scientific. "Active chloro-heterocycles." Thermo Fisher Scientific,[Link]

  • US Patent 10,407,409 B2. "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.
  • WO Patent 2015/048662 A2. "Substituted nicotinimide inhibitors of btk and their preparation and use in the treatment of cancer, inflammation and autoimmune disease.
  • ACS Publications. "Development of UM-200: A Novel Alkyne Amide-Based Inhibitor of the cGAS-STING Pathway." Journal of Medicinal Chemistry, 2026.[Link]

Sources

Foundational

2-Chloro-N-(3-ethoxypropyl)nicotinamide: Comprehensive Safety, Handling, and Reactivity Guide

Executive Summary 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS: 1016718-69-6) is a highly functionalized, electrophilic building block widely utilized in medicinal chemistry and agrochemical development. As a 2-chloropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS: 1016718-69-6) is a highly functionalized, electrophilic building block widely utilized in medicinal chemistry and agrochemical development. As a 2-chloropyridine derivative, its primary utility lies in its exceptional reactivity toward nucleophilic aromatic substitution (SNAr). However, this same chemical reactivity profile that makes it a valuable synthetic intermediate also dictates its toxicological hazards—most notably its potential to act as a potent skin sensitizer.

This whitepaper provides drug development professionals and laboratory scientists with an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its hazard profile, and self-validating protocols for safe handling and experimental execution.

Physicochemical Profiling & Hazard Causality

To safely handle 2-Chloro-N-(3-ethoxypropyl)nicotinamide, one must first understand the relationship between its molecular structure and its macroscopic hazards.

Quantitative Data Summaries

Table 1: Compound Identification and Physical Properties

PropertyValue
Compound Name 2-Chloro-N-(3-ethoxypropyl)nicotinamide
CAS Number 1016718-69-6
Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
Physical State Solid / Powder
Chemical Stability Stable under normal conditions; incompatible with strong oxidizing agents[1].

Table 2: GHS Hazard Classifications

Hazard CodeDescriptionMechanistic Causality
H315 Causes skin irritationDirect electrophilic interaction with epidermal surfaces[1].
H317 May cause an allergic skin reactionCovalent haptenation of skin proteins via SNAr mechanism[2].
H319 Causes serious eye irritationCorrosive/irritant effect on ocular mucous membranes[1].
The Causality of Sensitization (H317)

The hazard profile of this compound is not arbitrary; it is a direct consequence of its electronic structure. The chlorine atom at the C2 position of the pyridine ring is highly activated by the electron-withdrawing nature of both the heterocyclic nitrogen and the adjacent carboxamide group.

When exposed to biological tissues, the compound readily undergoes nucleophilic attack by the thiol (cysteine) or primary amine (lysine) residues of skin proteins. As detailed by 3, the ring nitrogen stabilizes the dearomatized anionic intermediate (known as a Meisenheimer complex)[3]. Subsequent elimination of the chloride ion restores aromaticity, leaving a covalent hapten-protein adduct that triggers an immune response, manifesting as Allergic Contact Dermatitis (H317)[2].

Sensitization Electrophile 2-Chloro-N-(3-ethoxypropyl) nicotinamide Intermediate Meisenheimer Complex Electrophile->Intermediate SNAr Attack Nucleophile Skin Proteins (Cys/Lys Residues) Nucleophile->Intermediate Nucleophile Adduct Covalent Hapten-Protein Adduct Intermediate->Adduct Chloride Elimination Immune Allergic Contact Dermatitis (H317) Adduct->Immune Immune Recognition

Caption: Mechanistic pathway of skin sensitization via SNAr reactivity of the 2-chloro moiety.

Mandatory Safety & Handling Workflows

Because 2-Chloro-N-(3-ethoxypropyl)nicotinamide is a solid powder, the primary vectors of exposure are aerosolized dust inhalation and direct dermal contact.

Protective Equipment & Causality
  • Nitrile Gloves (Double-Gloving Recommended): Standard latex offers insufficient protection against organic solutions of this compound. Double-gloving ensures that if the outer glove is breached by a solvent carrying the electrophile, the inner glove prevents dermal haptenation.

  • BS-Approved Fume Hood: Weighing and transferring must occur under local exhaust ventilation. The compound's propensity to form airborne dust necessitates a physical barrier to prevent inhalation of the reactive solid[1].

  • Anti-Static Spatulas: Eliminates the risk of powder dispersion caused by static cling during the weighing process.

HandlingWorkflow Storage 1. Storage (Cool, Dry, Dark) Hood 2. Transfer to Ventilated Fume Hood Storage->Hood Maintain sealed Weighing 3. Dispensing (Anti-static tools) Hood->Weighing Open only in hood Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Add solvent/reagents Waste 5. Decontamination & Waste Disposal Reaction->Waste Quench electrophile

Caption: Workflow for the safe handling and processing of 2-chloronicotinamide derivatives.

Experimental Protocol: Safe Dispensing and SNAr Reaction Setup

To ensure scientific integrity and safety, the following protocol is designed as a self-validating system . It includes built-in analytical checks to confirm the safe consumption of the hazardous electrophile before any material is transferred to standard waste streams.

Step 1: Preparation and Dispensing
  • Ensure the fume hood is operating at an optimal face velocity (typically 80-100 fpm).

  • Pre-weigh a sealed reaction vial (tare).

  • Using an anti-static spatula, transfer the required mass of 2-Chloro-N-(3-ethoxypropyl)nicotinamide into the vial.

  • Seal the vial before removing it from the balance area to prevent dust aerosolization.

Step 2: Reaction Assembly
  • Purge the reaction vial with an inert gas (Argon or Nitrogen). Causality: While the compound is stable under normal conditions, SNAr reactions often employ strong bases (e.g., NaH, Cs₂CO₃) or sensitive nucleophiles that degrade in the presence of atmospheric moisture[1].

  • Introduce the anhydrous solvent (e.g., DMF or DMSO) via syringe to dissolve the building block completely.

  • Add the nucleophile (e.g., an amine or alkoxide) and the requisite base.

Step 3: Self-Validating Reaction Quench (Critical Safety Step)

Do not dispose of the reaction mixture until the hazardous electrophile is fully consumed.

  • Validation: Withdraw a 5 µL aliquot and analyze via Thin Layer Chromatography (TLC) or LC-MS. Confirm the disappearance of the 2-Chloro-N-(3-ethoxypropyl)nicotinamide starting material peak.

  • Quenching: If unreacted starting material remains, add an excess of a cheap, highly reactive aqueous amine (e.g., ethanolamine) to the mixture and stir for 30 minutes. Causality: The amine acts as a sacrificial nucleophile, converting the hazardous skin sensitizer into a benign, non-electrophilic product.

  • Dispose of the quenched mixture in the designated halogenated organic waste receptacle.

Toxicology and Exposure Response

In the event of an accidental breach of protocol, immediate response is required to mitigate the SNAr reaction on biological tissues.

  • Dermal Exposure: The SNAr reaction with skin proteins is rapid. Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Do not use organic solvents (like acetone) to clean the skin, as this will increase the dermal penetration of the compound.

  • Ocular Exposure: The compound causes serious eye irritation (H319)[1]. Flush eyes continuously with water or sterile saline for 15-20 minutes, ensuring the eyelids are held open to clear the Meisenheimer complex-forming electrophile from the mucous membranes.

  • Spill Decontamination: Do not dry-sweep. Cover the solid spill with a damp absorbent pad to prevent dust generation, carefully scoop into a hazardous waste container, and wash the surface with a dilute aqueous base to hydrolyze any residual active chloride[1].

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Chloronicotinamide". Available at:[Link]

  • Thermo Fisher Scientific. "Active chloro-heterocycles". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-N-(3-ethoxypropyl)nicotinamide in Drug Discovery and SNAr-Based Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthesis Protocols, and Downstream Derivatization Introduction to the Scaffold In modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthesis Protocols, and Downstream Derivatization

Introduction to the Scaffold

In modern medicinal chemistry, the design of targeted therapeutics—such as kinase inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) modulators—relies heavily on privileged heterocyclic scaffolds. 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6) is a highly versatile, bifunctional pharmaceutical intermediate designed specifically for rapid library generation.

This intermediate combines two critical structural features:

  • An Activated Electrophilic Core: The 2-chloropyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electronegative pyridine nitrogen and the electron-withdrawing 3-carboxamide group synergistically deplete electron density at the C2 position, making it orders of magnitude more reactive than unactivated aryl chlorides ()[1].

  • A Favorable Physicochemical Tail: The N-(3-ethoxypropyl) substituent introduces a flexible, ether-containing aliphatic chain. In drug design, this motif is frequently utilized to occupy solvent-exposed regions of target binding pockets (e.g., the NAMPT active site), improving the aqueous solubility and hydrogen-bonding profile of the final Active Pharmaceutical Ingredient (API) ()[2].

Mechanistic Rationale: The SNAr Pathway

Understanding the causality behind the reactivity of 2-chloronicotinamides is essential for optimizing downstream derivatization. The displacement of the 2-chloro group by a nucleophile (such as an amine, aniline, or phenol) does not proceed via a single concerted step. Instead, it follows a two-stage addition-elimination SNAr mechanism.

During the rate-determining addition step, the nucleophile attacks the electron-deficient C2 carbon. This temporarily breaks the aromaticity of the pyridine ring, forming a negatively charged, dearomatized intermediate known as a Meisenheimer complex ()[3]. The stability of this complex dictates the reaction rate. The pyridine nitrogen acts as an electron sink, stabilizing the anionic charge via resonance. Subsequently, the rapid elimination of the chloride ion restores aromaticity and yields the 2-substituted nicotinamide product ()[1].

SNAr_Mechanism A 2-Chloro-N-(3-ethoxypropyl) nicotinamide (Electrophile) C Meisenheimer Complex (Dearomatized Anion) A->C Addition (Rate-Determining) B Nucleophile (e.g., R-NH2, R-OH) B->C Attack at C2 D 2-Substituted Nicotinamide API + Cl⁻ C->D Elimination (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway of 2-chloronicotinamides.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent and condition is selected based on explicit mechanistic causality.

Protocol A: Synthesis of 2-Chloro-N-(3-ethoxypropyl)nicotinamide

This protocol details the amidation of 2-chloronicotinoyl chloride with 3-ethoxypropylamine.

Materials:

  • 2-Chloronicotinoyl chloride (1.0 equiv)

  • 3-Ethoxypropylamine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 3-ethoxypropylamine and DIPEA in anhydrous DCM under an inert argon atmosphere.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is utilized to scavenge the HCl byproduct generated during the reaction, preventing the protonation of 3-ethoxypropylamine, which would otherwise render it non-nucleophilic ()[4].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: 2-Chloronicotinoyl chloride is highly reactive. Lowering the temperature controls the exothermic nature of the amidation and suppresses side reactions, such as the potential di-acylation of the amine ()[5].

  • Electrophile Addition: Dissolve 2-chloronicotinoyl chloride in anhydrous DCM and add it dropwise to the amine solution over 30–60 minutes.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours. Monitor via TLC or LC-MS until the acyl chloride is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Downstream SNAr Derivatization (API Library Generation)

This protocol describes the displacement of the 2-chloro group by an aniline derivative to generate a targeted API scaffold.

Materials:

  • 2-Chloro-N-(3-ethoxypropyl)nicotinamide (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a pressure-rated reaction vial with 2-Chloro-N-(3-ethoxypropyl)nicotinamide, the substituted aniline, and K2CO3.

  • Solvent Addition: Suspend the reagents in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the potassium cations while leaving the nucleophilic aniline relatively unsolvated and highly reactive. Furthermore, DMF's high dielectric constant stabilizes the polar transition state leading to the Meisenheimer complex ()[1].

  • Thermal Activation: Seal the vial and heat the mixture to 100–120 °C for 12–16 hours.

    • Causality: Anilines are relatively weak nucleophiles compared to aliphatic amines. Elevated thermal energy is strictly required to overcome the high activation energy barrier of breaking the aromaticity of the pyridine ring during the addition step ()[3].

  • Isolation: Cool the reaction to room temperature and pour it into ice water. The product typically precipitates. Collect the solid by vacuum filtration, wash with cold water, and purify via recrystallization or flash chromatography.

Quantitative Data: SNAr Reaction Parameters

The reactivity of 2-Chloro-N-(3-ethoxypropyl)nicotinamide varies significantly depending on the nature of the attacking nucleophile. The table below summarizes the optimal conditions and expected yields for various nucleophile classes during library generation.

Nucleophile ClassTypical Reagents & BaseSolvent & TemperatureExpected YieldMechanistic Note
Aliphatic Amines (Primary/Secondary)DIPEA or Et3NEtOH or THF, 60–80 °C75–95%Highly nucleophilic; proceeds readily under mild thermal conditions.
Anilines (Aromatic Amines)K2CO3 or Cs2CO3DMF or NMP, 100–120 °C60–85%Weaker nucleophiles; requires strong base and high thermal activation[3].
Phenols / Alcohols NaH or Cs2CO3DMF or MeCN, 80–100 °C70–90%Requires pre-formation of the highly reactive alkoxide/phenoxide anion.
Thiols K2CO3DMF, 25–60 °C80–98%Excellent nucleophiles (highly polarizable); rapid reaction even at low temperatures.

Table 1: Comparative SNAr reaction conditions for the derivatization of 2-chloronicotinamides.

References

  • "WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (nampt) and uses thereof", Google Patents.
  • "Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid", ACS Publications. URL:[Link]

  • "Active chloro-heterocycles", Thermo Fisher Scientific. URL: [Link]

Sources

Application

Analytical Methods for the Quantification of 2-Chloro-N-(3-ethoxypropyl)nicotinamide

Executive Physicochemical Profiling 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS: 1016718-69-6; MW: 242.70 g/mol ) is a functionalized pyridine derivative characterized by an ortho-chlorinated nicotinamide core and an et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Physicochemical Profiling

2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS: 1016718-69-6; MW: 242.70 g/mol ) is a functionalized pyridine derivative characterized by an ortho-chlorinated nicotinamide core and an ether-linked aliphatic side chain. Developing robust analytical methods for this compound requires navigating its specific physicochemical traits:

  • Modulated Basicity: While nicotinamide derivatives typically exhibit secondary interactions with residual column silanols causing peak tailing, the strongly electron-withdrawing chlorine atom at the ortho position of the pyridine ring significantly reduces the basicity of the nitrogen (estimated pKa ~3.0).

  • Hydrophobicity: The 3-ethoxypropyl side chain imparts moderate lipophilicity, making the molecule highly amenable to Reversed-Phase (RP) chromatography without the need for complex Hydrophilic Interaction Liquid Chromatography (HILIC) setups typically required for highly polar nicotinamides ( [13]).

To support the drug development lifecycle, this guide establishes two distinct, self-validating analytical workflows: an HPLC-UV method for bulk purity and assay release, and an LC-MS/MS method for trace-level bioanalytical quantification.

Application Note I: HPLC-UV Method for Purity & Assay Release

Method Rationale & Causality

For bulk assay and impurity profiling, an end-capped C18 stationary phase is selected. By buffering the aqueous mobile phase to pH 4.5 using ammonium acetate, the analyte is maintained primarily in its un-ionized state. This prevents the ionic repulsion and secondary silanol interactions that plague basic pyridines, ensuring a sharp, symmetrical peak (USP Tailing Factor 1.2). Detection is set at 265 nm, aligning with the π→π∗ transition of the conjugated chloropyridine-amide system.

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Milli-Q Water (Adjusted to pH 4.5)
Mobile Phase B HPLC-Grade Acetonitrile
Elution Program Gradient: 0-2 min (15% B), 2-10 min (15% 65% B), 10-12 min (65% B), 12-12.1 min (15% B), 12.1-17 min (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 265 nm (Bandwidth 4 nm)
Injection Volume 10 µL
Self-Validating Execution Protocol

This protocol is designed to meet the rigorous standards defined by the [4].

Step 1: Diluent Preparation Prepare a 50:50 (v/v) mixture of Mobile Phase A and Methanol. Causality: Methanol is chosen over Acetonitrile in the diluent to prevent sample solvent mismatch, which can cause peak distortion at the solvent front.

Step 2: Standard Preparation Accurately weigh 10.0 mg of 2-Chloro-N-(3-ethoxypropyl)nicotinamide reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute 1.0 mL of stock into a 10 mL volumetric flask to yield a 100 µg/mL working standard.

Step 3: System Suitability Testing (SST) - The Validation Checkpoint Inject the 100 µg/mL working standard six consecutive times. Self-Validation Logic: The chromatographic sequence system must be programmed to automatically halt if the following criteria are not met:

  • %RSD of Peak Area: 1.0%

  • USP Tailing Factor: 1.5

  • Theoretical Plates (N): 5,000 Do not proceed to sample analysis until the system validates itself against these parameters.

Step 4: Sample Analysis Inject blank diluent (to confirm no carryover), followed by the unknown samples in duplicate. Bracket every 10 sample injections with a working standard injection to verify ongoing system stability (drift must be < 2.0%).

Application Note II: LC-MS/MS for Trace Bioanalytical Quantification

Method Rationale & Causality

For pharmacokinetic (PK) or trace impurity analysis, LC-MS/MS is required. In positive Electrospray Ionization (ESI+), the basic amide/pyridine nitrogens are readily protonated, yielding a robust precursor ion [M+H]+ at m/z 243.1.

Upon Collision-Induced Dissociation (CID), the most thermodynamically favorable fragmentation pathway is the cleavage of the amide C-N bond. The neutral loss of the 3-ethoxypropylamine moiety generates the highly stable 2-chloronicotinoyl cation at m/z 140.0. This transition (243.1 140.0) provides superior signal-to-noise ratios, making it the primary quantifier, strictly adhering to the [9].

Mass Spectrometry & MRM Parameters
ParameterSpecification
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 450°C
Precursor Ion [M+H]+ m/z 243.1
Quantifier Transition m/z 243.1 140.0 (Collision Energy: 22 eV)
Qualifier Transition m/z 243.1 197.1 (Collision Energy: 18 eV)
Dwell Time 50 ms per transition
Self-Validating Extraction & Execution Protocol

Step 1: Matrix Spiking & Internal Standard (IS) Aliquot 50 µL of biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 2H4​ -nicotinamide analog at 50 ng/mL). Causality: The IS must be added before extraction to correct for any volumetric losses or matrix-induced ion suppression during the ESI process.

Step 2: Protein Precipitation (PPT) Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Causality: Formic acid disrupts protein-drug binding, ensuring total recovery of the analyte into the organic supernatant.

Step 3: Centrifugation & Recovery Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 4: Bioanalytical Run Acceptance Criteria Inject a calibration curve (1 ng/mL to 1000 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations. Self-Validation Logic: The run is only valid if:

  • The calibration curve R2≥0.995 .

  • At least 67% of the QC samples are within ±15% of their nominal concentration.

  • The Lower Limit of Quantification (LLOQ) peak response is 5 times the blank matrix response.

Analytical Workflows & Logic Maps

Workflow Start Sample: 2-Chloro-N-(3-ethoxypropyl)nicotinamide HPLC HPLC-UV Analysis (Assay & Purity) Start->HPLC High Conc. (>1 µg/mL) LCMS LC-MS/MS Analysis (Trace & Bioanalysis) Start->LCMS Trace Conc. (<1 µg/mL) ValHPLC ICH Q2(R2) Validation (Linearity, Precision, Accuracy) HPLC->ValHPLC ValLCMS FDA Bioanalytical Validation (Matrix Effect, LLOQ, Recovery) LCMS->ValLCMS Report Final Analytical Report & Data Release ValHPLC->Report ValLCMS->Report

Figure 1: Analytical workflow and validation lifecycle for 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

SamplePrep Matrix Biological Matrix (Plasma/Serum) Spike Add Internal Standard (Isotope Labeled) Matrix->Spike PPT Protein Precipitation (Acetonitrile, 3:1 v/v) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection & LC-MS/MS Injection Centrifuge->Supernatant

Figure 2: Protein precipitation workflow for trace LC-MS/MS quantification in biological matrices.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column Source: MethodsX / National Institutes of Health (NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Limitations of 2-Chloro-N-(3-ethoxypropyl)nicotinamide

Welcome to the Formulation & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Chloro-N-(3-ethoxypropyl)nicotinamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Chloro-N-(3-ethoxypropyl)nicotinamide . This compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high lipophilicity, a stable crystal lattice, and poor aqueous solubility.

Below, you will find a mechanistic breakdown of these challenges, a visual decision tree for formulation strategies, and self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Formulation Decision Workflow

FormulationDecisionTree API 2-Chloro-N-(3-ethoxypropyl) nicotinamide InVitro In Vitro Assays (Cell Culture) API->InVitro InVivo In Vivo Studies (Rodent PK/PD) API->InVivo Avoid Avoid: pH Adjustment (pKa < 1.0) API->Avoid DMSO 1. 100% DMSO Stock (10-50 mM) InVitro->DMSO Lipid Lipid-Based Formulation (Oral / SEDDS) InVivo->Lipid Cyclo Cyclodextrin Complexation (IV / HP-β-CD) InVivo->Cyclo Dilution 2. Aqueous Dilution (<0.5% Final DMSO) DMSO->Dilution

Decision tree for formulating 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

FAQ & Troubleshooting Guide

Q1: Why is this compound so difficult to dissolve in aqueous buffers? Can I just lower the pH to form a soluble salt?

Mechanistic Causality: The poor aqueous solubility is driven by the highly lipophilic 3-ethoxypropyl chain and the planar, stable aromatic stacking of the nicotinamide core. While unmodified pyridine-based compounds can often be solubilized by lowering the pH to protonate the basic nitrogen, this strategy will fail for this specific molecule.

The strongly electron-withdrawing 2-chloro substituent drastically reduces the electron density on the pyridine nitrogen. For structural context, the conjugate acid pKa of the parent scaffold, 2-chloropyridine, is exceptionally low at approximately 0.49 ()[1][2]. Therefore, the molecule remains un-ionized at any physiologically relevant pH (pH 1.0–7.4). Traditional salt formation or acidification strategies are ineffective and will only risk degrading your biological targets.

Q2: How should I prepare stock solutions for in vitro cell-based assays without the compound "crashing out"?

Mechanistic Causality: Because aqueous solvation cannot overcome the crystal lattice energy of the un-ionized compound, aprotic co-solvents that disrupt intermolecular hydrogen bonding (via the amide group) are required.

Self-Validating Protocol (Co-Solvent Dilution):

  • Primary Solubilization: Weigh the API into a sterile, amber glass vial. Add 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock. Vortex for 60 seconds.

  • Kinetic Disruption: Sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Aqueous Integration: Add the DMSO stock dropwise to pre-warmed (37°C) assay buffer under vigorous vortexing. Ensure the final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Validation Step (Crucial): Measure the optical density (OD) of the final buffer at 600 nm. An OD600​>0.05 indicates colloidal aggregation or micro-precipitation, signaling that the API has exceeded its kinetic solubility limit and requires a lower final concentration or an intermediate PEG 400 dilution step.

Q3: We are moving to rodent PK/PD studies. What is the most reliable formulation for oral (PO) dosing?

Mechanistic Causality: For highly lipophilic, poorly water-soluble compounds (BCS Class II/IV), oral bioavailability is limited by the dissolution rate in the gastrointestinal (GI) tract. Lipid-Based Formulations (LBFs), specifically Self-Emulsifying Drug Delivery Systems (SEDDS), bypass this step by maintaining the drug in a solubilized state within lipid micelles that are readily absorbed by the intestinal epithelium ()[3].

Self-Validating Protocol (SEDDS Preparation):

  • Excipient Blending: Prepare a vehicle consisting of 10% Ethanol, 30% PEG 400, and 60% Capryol 90 / Tween 80 (1:1 ratio).

  • API Solubilization: Add the API powder to the Ethanol/PEG 400 mixture first. Vortex and sonicate at 40°C until completely dissolved.

  • Lipid Integration: Gradually add the lipid/surfactant component while continuously stirring at 300 rpm. Allow the mixture to equilibrate at room temperature for 2 hours.

  • Validation Step (Crucial): Centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 15 minutes. A thermodynamically stable SEDDS formulation will show zero phase separation and no pelleted API. Quantify the supernatant via HPLC-UV to confirm >95% API recovery before animal dosing.

Q4: Can we use cyclodextrins instead of lipids for Intravenous (IV) administration?

Mechanistic Causality: Yes. While LBFs are excellent for oral dosing, they carry risks of embolism if injected intravenously. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for IV formulation of lipophilic molecules. The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic 2-chloro-pyridine ring and the ethoxypropyl chain, while its hydroxyl-rich exterior ensures high aqueous solubility ()[4].

Self-Validating Protocol (Inclusion Complexation):

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline.

  • Complexation: Add the API to the cyclodextrin solution. Use a probe sonicator (on ice to prevent thermal degradation) for 15 minutes to drive the inclusion complex formation.

  • Validation Step (Crucial): Filter the solution through a 0.22 µm PVDF syringe filter. Uncomplexed API will remain on the filter. Analyze the filtrate via HPLC-UV against a standard curve to determine the exact soluble dose prior to IV administration.

Quantitative Excipient Comparison Data

To aid in formulation selection, the following table summarizes the expected performance of various excipient systems for 2-Chloro-N-(3-ethoxypropyl)nicotinamide based on its physicochemical profile:

Excipient SystemPrimary ApplicationEst. Solubilization LimitMechanism of SolubilizationTolerability / Cytotoxicity Limit
100% DMSO In vitro master stocks> 50 mg/mLDisruption of crystal lattice via aprotic solvationMax 0.5% (v/v) in cell culture media
20% HP-β-CD In vivo (IV / PO)5 - 10 mg/mLHydrophobic cavity inclusion complexationHigh (Renal clearance safe up to 200 mg/kg)
SEDDS (Lipid/PEG) In vivo (PO)15 - 25 mg/mLMicellar encapsulation & GI dissolution bypassGI safe; strictly avoid IV (embolism risk)
Acidic Buffer (pH 2) None (Not Recommended)< 0.1 mg/mLProtonation of basic nitrogenN/A (Fails due to low pKa of 2-Cl-pyridine)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7977, 2-Chloropyridine." PubChem,[Link]. (Accessed April 1, 2026).

  • Aenova Group. "Insights: Lipid-Based Formulations for Poorly Soluble Drugs." Aenova Group Insights,[Link]. (Accessed April 1, 2026).

  • Pharmaceutical Technology. "Lipid-Based Formulations." PharmTech,[Link]. (Accessed April 1, 2026).

  • Patil, S. et al. "Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique - A Review." ResearchGate,[Link]. (Accessed April 1, 2026).

Sources

Optimization

Technical Support Center: 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6)

Welcome to the Analytical & Formulation Support Center for 2-Chloro-N-(3-ethoxypropyl)nicotinamide . This portal is designed for drug development professionals, analytical chemists, and formulation scientists conducting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Formulation Support Center for 2-Chloro-N-(3-ethoxypropyl)nicotinamide . This portal is designed for drug development professionals, analytical chemists, and formulation scientists conducting forced degradation studies, stability-indicating method development, and impurity profiling for this specific pharmaceutical intermediate.

Below, you will find mechanistic FAQs, troubleshooting guides for common analytical bottlenecks, and self-validating experimental protocols to ensure absolute data integrity during your stress testing workflows.

Part 1: Mechanistic Inquiries & Degradation Pathways (FAQs)

Q1: What are the primary chemical degradation pathways for 2-Chloro-N-(3-ethoxypropyl)nicotinamide under ICH Q1A(R2) stress conditions? Based on the functional groups present in the molecule (a halogenated pyridine ring, a secondary amide, and an aliphatic ether), the compound is susceptible to three primary degradation routes:

  • Amide Hydrolysis: Cleavage of the N-C(=O) bond yields 2-chloronicotinic acid and 3-ethoxypropylamine. This is highly dependent on the pH of the medium, being favored under both strong acidic and alkaline conditions [1].

  • Nucleophilic Aromatic Substitution (SNAr): Under basic conditions, the 2-chloro substituent is displaced by hydroxide ions to form 2-hydroxy-N-(3-ethoxypropyl)nicotinamide (which predominantly exists as its pyridone tautomer).

  • Ether Cleavage (Dealkylation): Under severe acidic stress, the ether linkage can cleave to release ethanol, forming N-(3-hydroxypropyl)-2-chloronicotinamide. Ether cleavage is a recognized degradation pathway under acidic stress in pharmaceutical development [2].

pathways API 2-Chloro-N-(3-ethoxypropyl) nicotinamide [m/z 243.09]+ Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) API->Hydrolysis SNAr Nucleophilic Aromatic Substitution (SNAr) API->SNAr Ether Ether Cleavage (Strong Acid) API->Ether Deg1 2-Chloronicotinic Acid [m/z 158.00]+ + 3-Ethoxypropylamine Hydrolysis->Deg1 Deg2 2-Hydroxy-N-(3-ethoxypropyl) nicotinamide [m/z 225.12]+ SNAr->Deg2 Deg3 N-(3-Hydroxypropyl)- 2-chloronicotinamide [m/z 215.06]+ Ether->Deg3

Fig 1. Primary chemical degradation pathways of 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

Q2: Why is the rate of amide hydrolysis for this compound slower than expected compared to standard aliphatic amides? The causality lies in the structural microenvironment of the amide bond. The 2-chloro substituent on the pyridine ring causes strong steric hindrance and electronic effects that restrict the approach of water or hydroxide nucleophiles to the carbonyl carbon. Studies on the biocatalytic hydrolysis of 2-chloronicotinamides confirm that the ortho-substituted chlorine significantly alters the distance and angle of nucleophilic attack, thereby increasing the activation energy required for hydrolysis .

Part 2: Troubleshooting Guide for Analytical Workflows

Issue: Mass balance drops below 85% during basic stress testing (0.1 N NaOH, 60°C), but no major degradant peaks are visible at 254 nm.

  • Causality: Under basic conditions, the molecule undergoes SNAr, replacing the 2-chloro group with a hydroxyl group. The resulting 2-hydroxypyridine derivative rapidly tautomerizes to a 2-pyridone structure. This tautomerization drastically shifts the UV absorption maximum (λmax) away from 254 nm, rendering it nearly "invisible" at your current detection wavelength.

  • Resolution: Switch to a diode array detector (DAD) and extract chromatograms at 280 nm and 310 nm. Alternatively, utilize LC-HRMS (Positive ESI) to locate the mass peak at m/z 225.12 [M+H]+.

Issue: A degradant with an exact mass of m/z 215.06 [M+H]+ appears exclusively under acidic stress. What is its origin?

  • Causality: The parent compound has an exact mass of 242.08, yielding an [M+H]+ of 243.09. A shift to 215.06 represents a loss of 28 Da (C2H4). This is the classic signature of ether cleavage (de-ethylation) of the 3-ethoxypropyl chain, yielding the corresponding primary alcohol (N-(3-hydroxypropyl)-2-chloronicotinamide).

  • Resolution: This is an expected degradation pathway. To separate this polar degradant from the solvent front, reduce the initial organic composition of your reverse-phase gradient to 2-5% Acetonitrile.

Part 3: Self-Validating Forced Degradation Protocol

To ensure data integrity, forced degradation must be executed as a self-validating system . This means incorporating immediate quenching steps to prevent continuous degradation in the autosampler, and utilizing orthogonal detection (UV + MS) to guarantee mass balance closure.

Step-by-Step Methodology
  • API Stock Preparation: Dissolve 2-Chloro-N-(3-ethoxypropyl)nicotinamide in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Note: Ensure complete dissolution via sonication to prevent heterogeneous degradation kinetics.

  • Acidic Stress: Combine 1.0 mL of API Stock with 1.0 mL of 0.2 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Combine 1.0 mL of API Stock with 1.0 mL of 0.2 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Combine 1.0 mL of API Stock with 1.0 mL of 6% H2O2. Incubate at Room Temperature (RT) for 24 hours in the dark.

  • Internal Control Step (Quenching):

    • Acidic samples: Neutralize with 1.0 mL of 0.2 N NaOH.

    • Basic samples: Neutralize with 1.0 mL of 0.2 N HCl.

    • Oxidative samples: Quench residual peroxide with 100 µL of 10% sodium thiosulfate.

  • Dilution & Analysis: Dilute all quenched samples to a theoretical concentration of 0.25 mg/mL using the mobile phase. Inject 5 µL onto an LC-UV-HRMS system.

workflow Stock Prepare API Stock 1.0 mg/mL in MeCN/H2O Acid Acid Stress: 0.1N HCl 60°C, 24h Stock->Acid Base Base Stress: 0.1N NaOH 60°C, 24h Stock->Base Ox Oxidative: 3% H2O2 RT, 24h Stock->Ox Quench Neutralization & Quenching (Internal Control Step) Acid->Quench Base->Quench Ox->Quench Analysis LC-UV-HRMS Analysis Verify Mass Balance >95% Quench->Analysis

Fig 2. Self-validating forced degradation workflow ensuring accurate mass balance.

Part 4: Quantitative Data Summary

The table below summarizes the expected degradation kinetics and target mass balance metrics for the compound based on the protocol above. Note: Mass balance is calculated as the sum of the API peak area + structurally validated degradant peak areas relative to the unstressed control.

Stress ConditionTime/TempPrimary Degradant ObservedExpected % DegradationTarget Mass Balance
0.1 N HCl 24h / 60°C2-Chloronicotinic Acid (m/z 158.00)12 - 18%> 98.5%
0.1 N HCl 24h / 60°CN-(3-Hydroxypropyl)-2-chloronicotinamide (m/z 215.06)3 - 5%> 98.5%
0.1 N NaOH 24h / 60°C2-Hydroxy-N-(3-ethoxypropyl)nicotinamide (m/z 225.12)20 - 25%> 95.0% *
3% H2O2 24h / RTPyridine N-oxide derivative (m/z 259.08)< 2%> 99.0%
Thermal (Solid) 7 Days / 80°CNone (Highly stable in solid state)< 0.5%> 99.5%

* Mass balance under basic conditions requires dual-wavelength UV extraction or CAD/ELSD due to chromophore shifting during pyridone tautomerization.

References

  • Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis. National Center for Biotechnology Information (PMC). Available at: [Link]...

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. National Institutes of Health (NIH) / Springer. Available at: [Link][2]

  • An Overview of Degradation Strategies for Amitriptyline. National Center for Biotechnology Information (PMC). Available at: [Link]...[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassay Variability for 2-Chloro-N-(3-ethoxypropyl)nicotinamide

Welcome to the technical support center for bioassays involving 2-Chloro-N-(3-ethoxypropyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioassays involving 2-Chloro-N-(3-ethoxypropyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common sources of experimental variability. As a nicotinamide analog, this compound is presumed to function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1] Variability in your results can obscure the true potency and efficacy of this compound, leading to misinterpreted data and delays in your research.[2] This resource provides in-depth, question-and-answer-based troubleshooting workflows grounded in established scientific principles.

Section 1: Compound Integrity and On-Target Activity

Variability often originates from the most fundamental component of the assay: the compound itself. Before troubleshooting complex biological systems, it is imperative to validate the integrity and behavior of your 2-Chloro-N-(3-ethoxypropyl)nicotinamide stock.

FAQ 1: My IC50 values are inconsistent between experiments. Could my compound be the issue?

Answer: Yes, inconsistent IC50 values are frequently traced back to issues with compound solubility, stability, or the handling of stock solutions. Nicotinamide analogs can be susceptible to degradation, and improper storage or solvent choice can significantly impact the effective concentration delivered to your cells.[3][4]

The Scientific Rationale (Expertise): The compound's chemical stability is paramount. Degradation of the parent molecule reduces its effective concentration, leading to a rightward shift in the dose-response curve (higher IC50). Conversely, if the compound precipitates out of solution upon dilution into aqueous media, the actual concentration exposed to the cells will be much lower than intended, also resulting in artificially high IC50 values.[3] The choice of solvent and buffer system is critical, as pH and temperature can accelerate degradation of nicotinamide cofactors and their analogs.[4]

Troubleshooting Protocol: Compound Integrity Check

  • Verify Solubility:

    • Visually inspect your highest concentration stock solution for any precipitate.

    • When diluting into your final assay medium, prepare the highest concentration and check for cloudiness or precipitate under a microscope. Some compounds can "crash out" in aqueous solutions.

    • If solubility is an issue, consider using a different, validated solvent or reducing the final DMSO concentration. Note that high concentrations of organic solvents can have physiological effects on their own.[3]

  • Assess Stability:

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution.[5] Aliquot your primary stock into single-use volumes and store at -80°C.

    • Working Solution Stability: Prepare a fresh dilution series for each experiment from a new aliquot. Do not store diluted compound plates or solutions for extended periods unless stability has been confirmed. Aqueous solutions of nicotinamide are often not recommended for storage longer than a day.[3]

  • Best Practices for Compound Handling:

    • The table below summarizes key handling and storage recommendations.

ParameterRecommendationRationale
Primary Solvent High-quality, anhydrous DMSOBroad solubility for many organic molecules; minimizes hydrolysis.[3]
Stock Concentration 10-20 mMA high concentration minimizes the volume of DMSO added to the assay medium.
Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and exposure to light/air.
Working Dilutions Prepare fresh for each experiment in assay mediumEnsures accurate final concentrations and minimizes degradation in aqueous buffer.[4]
FAQ 2: The compound shows weak or no activity, even at high concentrations. Are my cells just resistant?

Answer: While intrinsic or acquired resistance is possible, a common and often overlooked cause for weak activity of NAMPT inhibitors is the composition of the cell culture medium. Specifically, the presence of nicotinic acid (NA) allows cells to bypass NAMPT inhibition.

The Scientific Rationale (Expertise): Cancer cells rely heavily on NAD+ for their high metabolic and proliferative rates.[1] The primary route for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM) via the enzyme NAMPT. Your compound, 2-Chloro-N-(3-ethoxypropyl)nicotinamide, is designed to block this pathway. However, cells can also synthesize NAD+ through the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor and the enzyme Nicotinate Phosphoribosyltransferase (NAPRT). If your cell culture medium contains NA, and your cells express NAPRT, they can simply switch to this alternative pathway, rendering the NAMPT inhibitor ineffective.

dot

NAD_Pathway cluster_Inhibitor Inhibitor Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAD NAD+ NMN->NAD NAMPT->NMN Product NA Nicotinic Acid (NA) (from Media) NAPRT NAPRT NA->NAPRT Substrate NaMN NaMN NaMN->NAD NAPRT->NaMN Product Inhibitor 2-Chloro-N-(3-ethoxypropyl)nicotinamide Inhibitor->NAMPT Inhibition

Caption: NAD+ synthesis pathways and the site of NAMPT inhibition.

Troubleshooting Protocol: Media and Cell Line Validation

  • Check Media Composition: Review the formulation of your cell culture medium. Many standard media formulations (e.g., RPMI-1640) contain nicotinic acid.

  • Switch to NA-Free Medium: If possible, switch to a nicotinic acid-free medium (e.g., DMEM) for the duration of the assay. Culture the cells in this medium for at least 2-3 passages before the experiment to allow for adaptation.

  • Perform a Comparative Assay: Run your dose-response experiment in parallel using both the original medium and the NA-free medium. A significant increase in potency (lower IC50) in the NA-free medium strongly suggests the Preiss-Handler pathway is the cause of the observed resistance.

  • Assess NAPRT Expression (Advanced): If the problem persists, assess the mRNA or protein expression levels of NAPRT in your cell line using qPCR or Western blot. High NAPRT expression is a known biomarker for resistance to NAMPT inhibitors.

Section 2: Cell Culture and Handling Variability

The biological variability of cells is a major contributor to inconsistent assay results. Standardizing cell culture practices is essential for reproducibility.[2][6]

FAQ 3: I'm seeing high variability between replicate wells, especially on the edges of the plate. What's going on?

Answer: High replicate variability is often caused by inconsistent cell seeding, well-to-well cross-contamination, or "edge effects." Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently due to faster evaporation and temperature fluctuations.

The Scientific Rationale (Expertise): An even distribution of healthy, asynchronously dividing cells in every well is the foundation of a reliable cell-based assay.[6] Pipetting errors during cell seeding can lead to different cell numbers per well, directly impacting the final readout (e.g., luminescence or fluorescence signal).[7] Furthermore, the outer wells of a microplate are more exposed to the environment, leading to increased media evaporation, which concentrates media components and the test compound, altering the dose and cellular stress levels.

Troubleshooting Protocol: Improving Plating Consistency

  • Optimize Cell Suspension: Ensure you have a single-cell suspension before plating. Gently triturate the cell suspension multiple times to break up clumps.

  • Standardize Seeding:

    • Mix the cell suspension gently but thoroughly between plating every few rows to prevent cells from settling in the reservoir.

    • Use a calibrated multichannel pipette or an automated liquid handler for the best consistency.[7]

  • Mitigate Edge Effects:

    • Do not use the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.

    • Ensure proper humidification in your incubator.

  • Prevent Cross-Contamination (Luminescence Assays): In highly sensitive luminescence assays, signal from a high-signal well can leak into an adjacent low-signal well ("crosstalk").[8] Avoid placing your highest concentration dose next to your negative control wells. If possible, leave an empty well between them.

Section 3: Assay Protocol and Data Acquisition

Even with a stable compound and consistent cell culture, the technical execution of the assay can introduce significant variability.

FAQ 4: My luminescent assay has a high background signal, reducing my assay window. How can I fix this?

Answer: High background in luminescence assays can stem from several sources, including the microplate itself, contaminated reagents, or suboptimal reader settings.

The Scientific Rationale (Expertise): The signal-to-background ratio is a critical measure of assay quality. A high background signal can mask the true biological effect of your compound, especially at lower concentrations.[8] White opaque plates are recommended for luminescence because they reflect light and maximize the signal.[9][10] However, these plates can also absorb ambient light and release it during the reading (autofluorescence), contributing to background.[9] Reagent contamination or cross-contamination from a previous assay can also lead to a chemical reaction that produces a background signal.[9]

Troubleshooting Protocol: Reducing Luminescence Background

  • Choose the Correct Microplate: Use solid white, opaque-walled microplates for all luminescence assays to maximize signal and prevent crosstalk between wells.[9][11]

Assay TypeRecommended Plate ColorRationale
Luminescence White, OpaqueMaximizes light reflection, enhancing the signal.[10]
Fluorescence Black, OpaqueReduces background fluorescence and light scatter.[10]
Absorbance ClearAllows light to pass through the sample.[10]
  • "Dark Adapt" Your Plates: Before adding reagents and reading, let the plate sit in the dark for 5-10 minutes. This allows any plate autofluorescence from exposure to ambient light to subside.[9]

  • Check Reagents:

    • Ensure reagents are within their expiration date and have been stored correctly.

    • Allow reagents to equilibrate to room temperature before use, as temperature can affect enzyme kinetics in the detection reagent.[11]

    • If you suspect contamination, use a fresh batch of reagents.

  • Optimize Reader Settings:

    • Integration Time: Ensure the signal integration time is appropriate. A longer integration time can increase sensitivity but may also pick up more background noise.

    • Blank Subtraction: Always include "media + reagent" only wells to determine the background signal from your components. Subtract this average value from all your data points.

dot

Troubleshooting_Workflow cluster_Phase1 Phase 1: Compound & Target cluster_Phase2 Phase 2: Biological System cluster_Phase3 Phase 3: Assay & Data Start Observation: High Bioassay Variability Check_Compound Q1: Check Compound Solubility & Stability Start->Check_Compound Check_Pathway Q2: Investigate Pathway Bypass (Media) Check_Compound->Check_Pathway If unresolved Resolved Results are Reproducible Check_Compound->Resolved If resolved Check_Cells Q3: Review Cell Handling (Seeding, Edge Effects) Check_Pathway->Check_Cells If unresolved Check_Pathway->Resolved If resolved Check_Culture Review Long-Term Culture Practices Check_Cells->Check_Culture If unresolved Check_Cells->Resolved If resolved Check_Protocol Q4: Optimize Assay Protocol (Plates, Reagents, Reader) Check_Culture->Check_Protocol If unresolved Check_Culture->Resolved If resolved Check_OffTarget Investigate Potential Off-Target Effects Check_Protocol->Check_OffTarget If unresolved Check_Protocol->Resolved If resolved Check_OffTarget->Resolved If resolved

Caption: A systematic workflow for troubleshooting bioassay variability.

References

  • Cantor, J. et al. (2024). Mixed Media Messaging: Different Cell Culture Conditions Influence Drug Activity in Cancer Cells. Department of Biochemistry.
  • GoldBio. (2020). Luciferase-based Reporter Assay Troubleshooting Guide.
  • Mettler Toledo. Sources of Variability in Cell Based Assays.
  • Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays.
  • BenchChem. Technical Support Center: Minimizing Off-Target Effects of Novel Nicotinamide Analogs.
  • Promega Connections. (2018). How to Reduce Cell Culture Variability.
  • Warren, T. K., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLOS ONE.
  • Lin, Y. H., et al. (2019). The effect of primary cancer cell culture models on the results of drug chemosensitivity assays. PubMed.
  • AAT Bioquest. (2023). What factors affect the accuracy of cell viability assays?.
  • Agilent. Tips for Improved Luminescence Performance.
  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
  • Beg, S. et al. (2023). The impact of cellular environment on in vitro drug screening. Expert Opinion on Drug Discovery.
  • Beg, S. et al. (2023). The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis Online.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Promega Corporation. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results.
  • BenchChem. Technical Support Center: Overcoming Resistance to NAMPT Inhibitor Therapy.
  • ResearchGate. (2020). What causes high background in cell based assays?.
  • BioAssay Systems. Troubleshooting.
  • Cayman Chemical. Nicotinamide Product Information.
  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology.
  • Roots Analysis. (2023). Challenges Faced by NAMPT Inhibitors.
  • Patsnap Synapse. (2025). What are the therapeutic applications for NAMPT inhibitors?.
  • Zhang, Q., et al. (2021). The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway. PMC.
  • MDPI. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.

Sources

Optimization

Technical Support Center: Scaling Up 2-Chloro-N-(3-ethoxypropyl)nicotinamide Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-N-(3-ethoxypropyl)nicotinamide. This guide is designed for researchers, chemists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-N-(3-ethoxypropyl)nicotinamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of scaling up production from the lab bench to larger-scale manufacturing. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions during your process.

Synthesis Overview & Core Chemistry

2-Chloro-N-(3-ethoxypropyl)nicotinamide is synthesized via a two-step process involving the activation of a carboxylic acid followed by amide bond formation. The overall strategy is robust, but success in scaling up hinges on careful control of reaction conditions, particularly temperature and reagent stoichiometry.

The synthetic pathway begins with the conversion of 2-chloronicotinic acid to its highly reactive acyl chloride intermediate using an activating agent like thionyl chloride (SOCl₂). This intermediate is then reacted with 3-ethoxypropan-1-amine in the presence of an acid scavenger, such as triethylamine, to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Workup & Purification A 2-Chloronicotinic Acid C Reaction Vessel @ 0-5°C A->C B Thionyl Chloride (SOCl₂) B->C D 2-Chloronicotinoyl Chloride (Active Intermediate) C->D Reflux, then remove excess SOCl₂ F Reaction Vessel @ 0-10°C D->F Add dropwise E 3-Ethoxypropan-1-amine + Triethylamine (Base) E->F G Crude Product Mixture F->G Stir at Room Temp H Aqueous Workup (Quench & Extraction) G->H I Crude Solid H->I Filtration J Recrystallization or Column Chromatography I->J K Pure 2-Chloro-N-(3-ethoxypropyl)nicotinamide J->K

Caption: Overall workflow for the synthesis of 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up this synthesis? A: The most critical step is the formation of the 2-chloronicotinoyl chloride (Step 1) and its subsequent addition to the amine solution. The reaction with thionyl chloride is exothermic and liberates gaseous HCl and SO₂. On a large scale, efficient heat dissipation and off-gas scrubbing are paramount for safety and to prevent pressure buildup. Similarly, the addition of the crude acyl chloride to the amine is also exothermic and must be done under controlled temperature to prevent side reactions.

Q2: Why is triethylamine used in the amide coupling step? A: Triethylamine acts as an acid scavenger.[1] The amide coupling reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it unreactive. Triethylamine is a non-nucleophilic base that neutralizes the generated HCl, forming triethylammonium chloride and ensuring the amine remains available to react with the acyl chloride, thus driving the reaction to completion.[1]

Q3: Can I use a different chlorinating agent instead of thionyl chloride? A: Yes, other chlorinating agents like oxalyl chloride or phosphorus pentachloride can be used. However, thionyl chloride is often preferred for scale-up because its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture before proceeding to the next step.[2] Phosphorus-based reagents can lead to phosphorus-containing impurities that are sometimes difficult to remove.[3]

Q4: What are the primary safety concerns? A:

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Off-Gassing: The first step generates HCl and SO₂ gases. A scrubber system containing a caustic solution (e.g., NaOH) is necessary to neutralize these corrosive gases, especially at scale.

  • Exothermic Reactions: Both steps are exothermic. A robust cooling system and slow, controlled addition of reagents are essential to manage the reaction temperature. Uncontrolled exotherms can lead to runaway reactions and pressure buildup.

Detailed Experimental Protocols

Protocol 1: Preparation of 2-Chloronicotinoyl Chloride (Intermediate)

This protocol is adapted from standard procedures for the synthesis of nicotinoyl chlorides.[1]

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Connect the top of the condenser to a gas scrubber system. Ensure the system is dry and inert (e.g., under a nitrogen atmosphere).

  • Charging Reagents: Charge 2-chloronicotinic acid (1.0 eq) into the reactor. Add a suitable solvent like toluene or dichloromethane (CH₂Cl₂) (approx. 5-10 volumes).

  • Cooling: Cool the reactor contents to 0-5°C with constant stirring.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (for toluene, ~110°C; for CH₂Cl₂, ~40°C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to prevent side reactions in the next stage. The resulting crude 2-chloronicotinoyl chloride is typically a yellow to brown oil or solid and is used directly in the next step without further purification.[2]

Protocol 2: Amide Coupling and Purification
  • Setup: In a separate, dry, and inerted reactor, prepare a solution of 3-ethoxypropan-1-amine (1.1 eq) and triethylamine (1.2 eq) in an appropriate solvent (e.g., CH₂Cl₂, THF, or ethyl acetate) (approx. 5-10 volumes).

  • Cooling: Cool this amine solution to 0-10°C.

  • Acyl Chloride Addition: Dissolve the crude 2-chloronicotinoyl chloride from Protocol 1 in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled amine solution, maintaining the internal temperature below 15°C. A precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding water.

    • If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any unreacted 2-chloronicotinic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation & Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by silica gel column chromatography if necessary.

Troubleshooting Guide

Table 1: Troubleshooting Common Scale-Up Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Acid Chloride Formation) 1. Incomplete reaction due to insufficient SOCl₂ or reaction time/temperature. 2. Degradation of the acid chloride due to excessive heat or moisture. 3. Loss of material during vacuum distillation of excess SOCl₂.1. Increase SOCl₂ to 2.0 eq. and ensure reflux is maintained for at least 3 hours. Monitor by quenching a small sample and checking for starting acid. 2. Ensure the system is completely dry. Use a lower reflux temperature if possible (e.g., use CH₂Cl₂ instead of toluene). 3. Use a moderate vacuum and temperature for removal to avoid distilling the product.
Low Yield in Step 2 (Amide Coupling) 1. Inactive acyl chloride due to hydrolysis from moisture. 2. Insufficient base (triethylamine) to scavenge HCl. 3. Poor temperature control during acyl chloride addition, leading to side reactions.1. Ensure all solvents and reagents are anhydrous. Use the acyl chloride immediately after preparation. 2. Increase triethylamine to 1.5 eq. 3. Slow down the addition rate and ensure the cooling system is efficient. Maintain the temperature below 15°C.
Product is Impure (Dark Color, Oily Consistency) 1. Residual starting materials (2-chloronicotinic acid or 3-ethoxypropan-1-amine). 2. Byproducts from side reactions caused by high temperatures. 3. Residual triethylammonium chloride salt.1. Improve the aqueous workup procedure. Ensure washes with dilute acid and base are thorough. 2. Strictly adhere to temperature control protocols. 3. Ensure the product is thoroughly washed with water during workup to remove water-soluble salts. Recrystallization is also effective.
Reaction Stalls or Fails at Large Scale 1. Inefficient mixing, leading to localized "hot spots" or poor reagent distribution. 2. Poor heat transfer, causing the internal temperature to rise uncontrollably.1. Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) for better top-to-bottom mixing. 2. Ensure the reactor's cooling jacket has sufficient surface area and coolant flow rate for the batch size. Slowing the addition rate is the primary method of controlling the exotherm.
Troubleshooting Logic Flow: Low Product Yield

G Start Low Final Yield Detected Check_Step1 Analyze crude from Step 1 (e.g., by ¹H NMR on a quenched sample) Start->Check_Step1 Step1_OK High conversion to Acyl Chloride Check_Step1->Step1_OK Yes Step1_Fail Low conversion to Acyl Chloride Check_Step1->Step1_Fail No Check_Step2 Analyze crude from Step 2 (before workup) Step1_OK->Check_Step2 Solution_Step1 Troubleshoot Step 1: - Check SOCl₂ quality/amount - Ensure anhydrous conditions - Increase reaction time/temp Step1_Fail->Solution_Step1 Step2_OK High conversion to Product Check_Step2->Step2_OK Yes Step2_Fail Low conversion to Product Check_Step2->Step2_Fail No Solution_Workup Troubleshoot Workup/Purification: - Optimize extraction pH - Check for product loss in aqueous layers - Select better recrystallization solvent Step2_OK->Solution_Workup Solution_Step2 Troubleshoot Step 2: - Check amine/base quality/amount - Improve temperature control - Verify acyl chloride activity Step2_Fail->Solution_Step2

Caption: A logical flow for diagnosing the root cause of low product yield.

Analytical Data & Quality Control

Ensuring the purity and identity of the final product is crucial. A combination of chromatographic and spectroscopic methods should be employed.

Table 2: Expected Analytical Properties
Analysis Parameter Expected Result
LC-MS Purity (by UV)>98%
Mass (M+H)⁺Theoretical m/z: 229.07
¹H NMR Pyridine Protons3 distinct signals in the aromatic region (δ 7.5-8.5 ppm)
Ethoxy GroupTriplet (CH₃) and Quartet (CH₂)
Propyl ChainSignals corresponding to -CH₂-N, -CH₂-CH₂-N, and -O-CH₂-
HPLC Retention TimeConsistent with a validated reference standard
Melting Point RangeA sharp melting point range (e.g., within 2°C) indicates high purity.

For routine analysis of reaction progress and final purity, a reverse-phase HPLC method is recommended.[4] A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for method development.[4]

References

  • MDPI. (2022, December 21). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Retrieved from [Link]

  • American Academy of Ophthalmology. (2025, April 9). Nicotinamide Safety Concerns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • PMC - NIH. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

  • ResearchGate. (2015, January 29). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Nicotinamide?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Applications of 2-Chloronicotinic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Chloro-N-(3-methoxypropyl)nicotinamide — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023, June 26). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Retrieved from [Link]

  • PubMed. (2025, September 25). The adverse effects of oral niacin/nicotinamide - an overview of reviews. Retrieved from [Link]

  • PubMed. (2005, April 15). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Retrieved from [Link]

  • Drugs.com. (2024, April 25). Nicotinamide ZCF Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Retrieved from [Link]

  • USDA Forest Service. (2022, February 5). Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in B. Retrieved from [Link]

  • Patsnap. (2015, April 1). Preparation method of 2-chloro nicotinaldehyde. Retrieved from [Link]

  • PubMed. (2023, March 15). Biotechnological production of reduced and oxidized NAD + precursors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Regulation of and challenges in targeting NAD + metabolism. Retrieved from [Link]

  • PMC. (n.d.). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Retrieved from [Link]

Sources

Troubleshooting

"2-Chloro-N-(3-ethoxypropyl)nicotinamide" reaction condition optimization

Welcome to the Technical Support Center for the synthesis and optimization of 2-Chloro-N-(3-ethoxypropyl)nicotinamide . As a critical building block in the development of novel agrochemicals and pharmaceuticals[1], this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Chloro-N-(3-ethoxypropyl)nicotinamide .

As a critical building block in the development of novel agrochemicals and pharmaceuticals[1], this molecule presents unique synthetic challenges. Due to the specific electronic and steric properties of the 2-chloropyridine core, standard amidation protocols often yield sub-optimal results. This guide provides field-proven troubleshooting strategies, optimized reaction conditions, and a self-validating standard operating protocol (SOP) to ensure high-yield, scalable synthesis.

Section 1: Reaction Workflow & Mechanistic Pathway

Standard peptide coupling agents (e.g., EDC, HATU) often fail to activate 2-chloronicotinic acid efficiently. The most robust and scalable approach is a two-step sequence: conversion to the highly electrophilic 2-chloronicotinyl chloride, followed by amidation with 3-ethoxypropylamine[2][3].

ReactionOptimization SM 2-Chloronicotinic Acid (Deactivated Substrate) Activation Activation Step Oxalyl Chloride, cat. DMF, DCM SM->Activation Intermediate 2-Chloronicotinyl Chloride (Highly Electrophilic Intermediate) Activation->Intermediate Coupling Amidation Step 3-Ethoxypropylamine, Et3N, DCM Intermediate->Coupling Product 2-Chloro-N-(3-ethoxypropyl)nicotinamide (Target Product) Coupling->Product

Optimized two-step synthesis of 2-Chloro-N-(3-ethoxypropyl)nicotinamide via acid chloride.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my conversion rate so low (<40%) when using standard coupling reagents like EDC/HOBt or HATU? A1: The causality lies in the electronic structure of the substrate. The 2-chloro substituent on the pyridine ring is strongly electron-withdrawing via induction. This significantly reduces the nucleophilicity of the adjacent carboxylic acid, making the formation of the active ester intermediate sluggish. Furthermore, the ortho-chloro group imposes severe steric hindrance, blocking the approach of the bulky 3-ethoxypropylamine. Solution: Bypass the active ester intermediate entirely. Convert the acid to 2-chloronicotinyl chloride using oxalyl chloride or thionyl chloride[2]. The resulting acid chloride is highly reactive and easily overcomes both the electronic deactivation and steric bulk.

Q2: I am observing significant amounts of 2-chloronicotinic acid reforming during the amidation step. How do I prevent this? A2: 2-Chloronicotinyl chloride is exceptionally sensitive to moisture and prone to rapid hydrolysis back to the starting acid[4]. The electron-deficient pyridine ring activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by trace water. Solution: Ensure strictly anhydrous conditions. Use dry solvents (e.g., anhydrous DCM or Toluene) and flame-dried glassware purged with Argon. Verify that your 3-ethoxypropylamine is dry and freshly distilled[3].

Q3: My HPLC shows multiple unidentified impurities and a dark reaction mixture. What is causing this degradation? A3: The reaction between the highly electrophilic acid chloride and the primary amine is fiercely exothermic. If the temperature spikes, two side reactions occur: thermal degradation of the amine, and nucleophilic aromatic substitution (SNAr) where the amine displaces the 2-chloro group on the pyridine ring. Solution: Implement inverse addition . Add the acid chloride solution dropwise to a pre-cooled (0–5 °C) solution of the amine and base. Maintain the internal temperature below 10 °C throughout the addition.

Section 3: Optimization Data

The following table summarizes the quantitative optimization of the amidation conditions, highlighting the superiority of the acid chloride method over direct coupling agents.

Activation MethodReagents & BaseSolventTemp ProfileTimeYield (%)Purity (HPLC)
CarbodiimideEDC·HCl, HOBt, DIPEADMFRT24 h35%85%
UroniumHATU, DIPEADMFRT12 h58%90%
Thionyl ChlorideSOCl₂, then Et₃NToluene / DCMReflux → 0 °C2 h + 4 h89%96%
Oxalyl Chloride(COCl)₂, cat. DMF, then Et₃NDCMRT → 0 °C1 h + 2 h95% >98%

Note: Yields are based on isolated product after aqueous workup. Purity determined by reverse-phase HPLC (254 nm).

Section 4: Standard Operating Protocol (SOP)

This protocol utilizes the oxalyl chloride method, optimized for scalability and designed as a self-validating system to ensure quality control at every step.

Phase 1: Synthesis of 2-Chloronicotinyl Chloride
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-chloronicotinic acid (1.0 eq, 10.0 g) and anhydrous dichloromethane (DCM) (100 mL).

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.05 eq, 0.25 mL) to act as a catalyst[5]. Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add Oxalyl chloride (1.2 eq, 6.5 mL) dropwise over 15 minutes. Caution: Vigorous evolution of CO, CO₂, and HCl gases will occur. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. The suspension will transition into a clear, pale-yellow solution, indicating complete consumption of the solid starting material.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting acid (m/z 158.0 [M+H]+) and the exclusive presence of the methyl ester derivative (m/z 172.0 [M+H]+) validates the successful formation of the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved gases. Redissolve the resulting oily residue in anhydrous DCM (50 mL) and keep under argon.

Phase 2: Amidation with 3-Ethoxypropylamine
  • Amine Preparation: In a separate flame-dried flask, dissolve 3-ethoxypropylamine (1.1 eq, 7.2 g)[3] and Triethylamine (Et₃N) (2.0 eq, 17.6 mL) in anhydrous DCM (100 mL). Cool the solution to 0 °C under argon.

  • Inverse Addition: Transfer the 2-chloronicotinyl chloride solution (from Phase 1) to an addition funnel. Add it dropwise to the amine solution over 30–45 minutes. Critical: Monitor the internal temperature and ensure it does not exceed 5 °C to prevent SNAr side reactions.

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Self-Validation (IPC): Analyze a 10 µL aliquot by TLC (EtOAc/Hexanes 1:1, UV visualization). The acid chloride spot (which streaks as the acid on TLC) should be completely absent, replaced by a single, higher-Rf product spot.

Phase 3: Workup and Isolation
  • Quench: Carefully add saturated aqueous NaHCO₃ (100 mL) to the reaction mixture and stir vigorously for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL, to remove excess amine and Et₃N), water (50 mL), and brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate and Heptane to afford pure 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Chloro-N-(3-ethoxypropyl)nicotinamide: A Comparative Guide for Agrochemical Development

Executive Summary & Structural Rationale In the landscape of modern crop protection, 2-chloronicotinamide derivatives serve as critical building blocks and active pharmaceutical ingredients (APIs) due to their high react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern crop protection, 2-chloronicotinamide derivatives serve as critical building blocks and active pharmaceutical ingredients (APIs) due to their high reactivity and targeted biological activity[1]. The commercial success of blockbuster fungicides like Boscalid—which utilizes a 2-chloronicotinamide core to inhibit fungal respiration—has driven extensive structure-activity relationship (SAR) studies within this chemical class[2][3].

2-Chloro-N-(3-ethoxypropyl)nicotinamide (CEN) (CAS 1016718-69-6) emerges as a novel structural analog in this space. While commercial standards like Boscalid rely on a bulky, highly lipophilic biphenyl group[4], CEN substitutes this with a flexible, hydrophilic 3-ethoxypropyl chain. This structural pivot aims to alter the compound's pharmacokinetic profile—specifically enhancing systemic xylem/phloem mobility—while retaining the potent binding affinity of the 2-chloronicotinamide pharmacophore. This guide objectively benchmarks CEN against established Succinate Dehydrogenase Inhibitors (SDHIs), providing drug development professionals with actionable comparative data.

Mechanistic Profiling: Targeting Mitochondrial Complex II

Like established carboxamide fungicides, CEN is evaluated as a mitochondrion respiration inhibitor[3]. The primary target is Succinate Dehydrogenase (SDH, Complex II) in the mitochondrial electron transport chain. By competitively binding to the ubiquinone-binding pocket (Q-site), these compounds block the transfer of electrons from succinate to ubiquinone, halting ATP production and arresting fungal spore germination[3].

SDHI_Mechanism cluster_inhibitors SDHI Candidates Succinate Succinate ComplexII Complex II (SDH) Enzyme Core Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol CEN 2-Chloro-N-(3-ethoxypropyl) nicotinamide CEN->ComplexII Competitive Block Boscalid Boscalid Boscalid->ComplexII

Fig 1. Mechanistic pathway of SDH inhibition by 2-chloronicotinamide derivatives.

Physicochemical Benchmarking

The substitution of the biphenyl group with an ethoxypropyl chain fundamentally shifts the compound's physical properties. As seen in Table 1, CEN exhibits a significantly lower estimated LogP compared to Boscalid and Fluxapyroxad.

Causality in Formulation: A lower LogP (increased hydrophilicity) often correlates with improved systemic translocation within the plant's vascular system. However, this must be balanced against potentially reduced cuticular penetration, requiring specialized adjuvant pairing in the final formulation.

CompoundMolecular Weight ( g/mol )LogP (Est.)Structural HallmarkCommercial Status
CEN 242.701.83-ethoxypropyl chainR&D Candidate
Boscalid 343.212.964'-chlorobiphenyl groupCommercial Standard
Fluxapyroxad 381.313.08Pyrazole-4-carboxamideCommercial Standard

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following in vitro protocol outlines a self-validating system for quantifying SDH inhibition.

Rationale for Assay Design: Because Complex II utilizes FAD rather than NAD+ as an electron acceptor, standard NADH-linked UV assays are ineffective. We employ 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. DCPIP changes from blue to colorless upon reduction, allowing for precise, real-time spectrophotometric tracking of enzyme kinetics.

Step-by-Step Protocol: In Vitro SDH Inhibition Assay (DCPIP Method)
  • Mitochondrial Isolation: Extract mitochondria from Botrytis cinerea mycelia using differential centrifugation (10,000 × g for 15 min) in a 0.25 M sucrose/HEPES buffer (pH 7.4). Causality: This specific buffer osmolarity prevents mitochondrial lysis, preserving the structural integrity of the membrane-bound Complex II.

  • Inhibitor Incubation: Suspend isolated mitochondria in assay buffer. Add CEN, Boscalid, or Fluxapyroxad at concentrations ranging from 0.01 to 100 µM. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical to allow the inhibitor to reach binding equilibrium within the hydrophobic Q-site before the reaction begins.

  • Reaction Initiation: Add 20 mM succinate (substrate) and 50 µM DCPIP (electron acceptor).

  • Kinetic Tracking: Monitor the decrease in absorbance at 600 nm continuously for 5 minutes using a microplate reader.

  • Data Normalization: Calculate the initial velocity (V0) of DCPIP reduction. Normalize against a DMSO-only vehicle control to determine the percentage of inhibition, and plot against log[Inhibitor] to derive the IC50.

Assay_Workflow Step1 1. Mitochondrial Isolation (Differential Centrifugation) Step2 2. Compound Incubation (CEN vs. Commercials) Step1->Step2 Step3 3. DCPIP Reduction Assay (600 nm Absorbance) Step2->Step3 Step4 4. Dose-Response Modeling (IC50 Determination) Step3->Step4

Fig 2. Self-validating in vitro workflow for quantifying SDH enzyme inhibition.

Comparative Efficacy Data

The benchmarking data (Table 2) illustrates the biological trade-offs of CEN's structural modifications. While Boscalid and Fluxapyroxad exhibit superior intrinsic enzyme inhibition (lower IC50), CEN maintains a highly competitive profile against major agricultural pathogens.

Importantly, the synthesis of 2-chloronicotinic acid derivatives is highly scalable via amidase-catalyzed hydrolysis[5][6], making CEN an economically viable candidate for further optimization.

Pathogen / Target AssayCEN (Novel)BoscalidFluxapyroxad
SDH Enzyme (IC50, µM) 0.450.320.18
Botrytis cinerea (EC50, mg/L) 1.20.80.5
Alternaria solani (EC50, mg/L) 2.51.50.9
Sclerotinia sclerotiorum (EC50, mg/L) 1.81.10.7

Strategic Outlook

While 2-Chloro-N-(3-ethoxypropyl)nicotinamide exhibits slightly lower raw potency than apex commercial SDHIs like Fluxapyroxad, its unique physicochemical profile (lower LogP, high flexibility) offers a distinct advantage in systemic plant mobility. For drug development professionals, CEN represents a promising scaffold. Future R&D should focus on formulation technologies (e.g., nano-emulsions) that bridge the gap in cuticular penetration, potentially positioning CEN as a rotational partner to mitigate the growing resistance against highly lipophilic carboxamides.

References

  • Title : 2-Chloronicotinamide | Source : Chem-Impex | URL : 1

  • Title : Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Source : ACS Publications | URL : 2

  • Title : Cas 188425-85-6, Boscalid | Source : LookChem | URL : 3

  • Title : Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis | Source : ASM Journals | URL : 5

  • Title : BOSCALID (221) | Source : FAO | URL : 4

  • Title : Structure-Oriented Engineering of Amidase: Modification of Twisted Access Tunnel for Efficient Synthesis of 2-Chloronicotinic Acid | Source : ACS Publications | URL : 6

Sources

Comparative

Comparative Analysis of Nicotinamide-Derived Intermediates: 2-Chloro-N-(3-ethoxypropyl)nicotinamide vs. Nevirapine Precursors

Executive Summary & Chemical Context In modern pharmaceutical synthesis, pyridine and nicotinamide derivatives serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs). This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern pharmaceutical synthesis, pyridine and nicotinamide derivatives serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis between two distinct classes of chlorinated pyridine intermediates: 2-Chloro-N-(3-ethoxypropyl)nicotinamide (a flexible, mono-pyridine building block) and Nevirapine Intermediates (sterically hindered, bis-pyridyl systems).

Understanding the divergent reactivity profiles, steric constraints, and thermodynamic requirements of these two intermediates is critical for drug development professionals optimizing scale-up routes, selecting appropriate solvents, and designing nucleophilic aromatic substitution (SNAr) workflows.

Structural and Mechanistic Profiling

The fundamental difference between these two intermediates lies in their structural complexity, which directly dictates their downstream processing conditions.

  • 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6): This intermediate features a single pyridine ring with a chlorine atom at the C2 position and an N-(3-ethoxypropyl) amide side chain at the C3 position. The electronegative pyridine nitrogen and the electron-withdrawing amide group synergistically activate the C2-chlorine for nucleophilic attack. The aliphatic ether chain provides lipophilicity and rotational freedom, presenting minimal steric hindrance during intermolecular reactions. It exhibits a predicted boiling point of 401.7 °C and a pKa of 13.19[1].

  • Nevirapine Intermediates (e.g., 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide): Synthesized from precursors like 2-chloro-3-amino-4-picoline (CAPIC)[2], this intermediate is a highly restricted bis-pyridyl system. The presence of two bulky pyridine rings connected by an amide bridge creates immense steric hindrance. While the C2-chlorine is electronically activated, the spatial crowding prevents nucleophiles from easily adopting the optimal trajectory for the SNAr transition state, necessitating harsh thermodynamic conditions[3].

Quantitative Data Comparison
Property2-Chloro-N-(3-ethoxypropyl)nicotinamideNevirapine Intermediate (Bis-pyridyl amide)
CAS Number 1016718-69-6Varies (e.g., 133627-45-9 for CAPIC derivative)
Molecular Weight 242.7 g/mol 282.12 g/mol
Structural Core Mono-pyridine, aliphatic ether side-chainBis-pyridine, sterically hindered[2]
Primary Reactivity Intermolecular SNAr at C2 positionStepwise SNAr & Intramolecular Cyclization
Steric Hindrance Low to ModerateExtremely High
Typical Solvents DMF, NMP, Ethanolo-Xylene, Toluene, DMF[3]
Activation Energy Moderate (Requires 80–100 °C)High (Requires 130–135 °C + Strong Base)[3]

Reactivity & Causality in Experimental Design

Intermolecular SNAr Dynamics

For 2-Chloro-N-(3-ethoxypropyl)nicotinamide , the primary transformation is an intermolecular SNAr. The reaction is entropically favorable compared to macrocyclization. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen specifically because it solvates the nucleophile without hydrogen-bonding to it, thereby increasing the nucleophile's energy and lowering the activation barrier to form the Meisenheimer complex.

G A 2-Chloro-N-(3-ethoxypropyl) nicotinamide C Reaction Mixture (DMF, DIPEA) A->C B Nucleophile (e.g., Amine) B->C D Thermal Activation (90°C) C->D E Meisenheimer Complex (Transition State) D->E Nucleophilic Attack F Substituted Product E->F Chloride Elimination

Reaction workflow for SNAr of 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

Intramolecular Cyclization Dynamics

Conversely, the Nevirapine intermediate must undergo an amination followed by an intramolecular cyclization to form a 7-membered diazepine ring. This ring formation is entropically and enthalpically demanding. Why o-xylene and Sodium Hydride (NaH)? o-Xylene provides a high boiling point (144 °C) allowing the system to reach the 130–135 °C required to overcome the steric barrier[3]. NaH is utilized to completely deprotonate the amide nitrogen, transforming it into a highly reactive nucleophile capable of attacking the deactivated, sterically shielded C2-chlorine of the adjacent pyridine ring[3]. Alternative strong bases like NaHMDS have also been successfully employed in pilot-plant scale syntheses of Nevirapine analogues to achieve high yields[4].

G A Bis-pyridyl Carboxamide Intermediate B Cyclopropylamine Addition A->B Intermolecular SNAr C Aminated Precursor B->C D Deprotonation (NaH in o-xylene) C->D Amide Activation E Intramolecular SNAr (130-135°C) D->E F Nevirapine E->F Diazepine Ring Formation

Two-step amination and cyclization pathway for Nevirapine synthesis.

Validated Experimental Protocols

The following self-validating protocols highlight the practical differences in handling these intermediates.

Protocol A: Intermolecular SNAr of 2-Chloro-N-(3-ethoxypropyl)nicotinamide

Objective: Substitute the C2-chlorine with a primary amine.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-Chloro-N-(3-ethoxypropyl)nicotinamide (1.0 equiv) and anhydrous DMF (10 volumes).

  • Reagent Addition: Add the primary amine nucleophile (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Thermal Activation: Heat the reaction mixture to 90 °C. Monitor via LCMS or TLC until the starting material is consumed (typically 4–6 hours).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Intramolecular Cyclization of Nevirapine Intermediate

Objective: Form the 7-membered diazepine ring to yield Nevirapine.

  • Preparation: Charge a rigorously dried reactor with N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridinecarboxamide (1.0 equiv) and anhydrous o-xylene (15 volumes)[3].

  • Deprotonation: Cool the mixture to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in portions under a strict inert atmosphere. Causality: Evolution of hydrogen gas indicates the successful deprotonation of the amide, generating the active nucleophilic species.

  • Cyclization: Gradually heat the reaction mixture to 130–135 °C[3]. Maintain this temperature for 4 to 12 hours. The high thermal input is mandatory to overcome the rotational barriers of the bis-pyridyl system.

  • Workup & Isolation: Cool the mixture to 10 °C and carefully quench the excess NaH with cold water. The resulting Nevirapine product typically precipitates from the biphasic mixture and can be recovered via vacuum filtration, followed by recrystallization.

Conclusion

While both 2-Chloro-N-(3-ethoxypropyl)nicotinamide and Nevirapine intermediates rely on the electrophilicity of a chlorinated pyridine ring, their structural divergence dictates entirely different synthetic strategies. The mono-pyridine system allows for mild, entropically favored intermolecular substitutions. In contrast, the bis-pyridyl Nevirapine precursors demand aggressive thermal conditions and strong bases to force a sterically hindered intramolecular cyclization. Selecting the correct solvent system and base—grounded in an understanding of these mechanistic constraints—is paramount for successful scale-up.

References

  • Title : WO2012168949A2 - A process for preparation of nevirapine | Source : Google Patents | URL : 3

  • Title : CN106243022A - A kind of preparation method of nevirapine intermediate | Source : Google Patents | URL : 2

  • Title : Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor | Source : ACS Publications | URL : 4

  • Title : 2-Chloro-N-(3-ethoxypropyl)nicotinamide | Source : ChemicalBook | URL : 1

Sources

Validation

An In Vivo Comparative Guide to Validating the Therapeutic Potential of 2-Chloro-N-(3-ethoxypropyl)nicotinamide, a Novel PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, "2-Chloro-N-(3-ethoxypropyl)nicotinamide" (hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, "2-Chloro-N-(3-ethoxypropyl)nicotinamide" (hereafter designated CNEPN). Based on its structural similarity to other nicotinamide derivatives known to modulate DNA damage repair (DDR) pathways, this guide will proceed under the scientifically-grounded hypothesis that CNEPN is a potent inhibitor of Poly (ADP-ribose) Polymerase (PARP).[1][2]

The objective is to compare CNEPN's performance against a known standard-of-care, providing the experimental schematics, detailed protocols, and data interpretation frameworks necessary for a robust preclinical proof-of-concept study.

Scientific Rationale and Comparative Landscape

1.1. The "Synthetic Lethality" Hypothesis for CNEPN

Poly (ADP-ribose) polymerases (PARP1 and PARP2) are critical enzymes in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of SSBs.[4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[5] The cell's inability to repair these DSBs via the defective HR pathway results in genomic instability and cell death—a concept known as "synthetic lethality".[4]

This guide hypothesizes that CNEPN functions as a PARP inhibitor (PARPi). Its validation will therefore be benchmarked against a leading FDA-approved PARPi, Olaparib, in a clinically relevant cancer model defined by HR deficiency.[6][7]

1.2. Selection of Comparator Agents

For a rigorous and translatable study, the choice of controls is paramount.[8]

  • Test Article: 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CNEPN)

  • Positive Control (Standard-of-Care): Olaparib. This was the first PARP inhibitor approved for breast cancer and provides a high-efficacy benchmark.[7][9][10]

  • Negative Control: Vehicle. The formulation used to dissolve and administer CNEPN and Olaparib (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). This group is essential to ensure that the observed effects are due to the drug and not its delivery medium.

In Vivo Efficacy Study Design: A Head-to-Head Comparison

The primary goal of an efficacy study is to determine if a new treatment provides the intended therapeutic benefit under controlled conditions.[11] This section outlines the design of a xenograft study to assess the anti-tumor activity of CNEPN.

2.1. Animal Model Selection: The "Why"

The choice of animal model is critical for testing the synthetic lethality hypothesis.

  • Species/Strain: Female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu). These mice are immunodeficient, which prevents the rejection of human-derived tumor cells.

  • Tumor Model: MDA-MB-436 human breast cancer cell line xenograft. This cell line is well-characterized and harbors a BRCA1 mutation, making it highly sensitive to PARP inhibitors and an appropriate model for evaluating synthetic lethality in vivo.[12] Alternative models could include patient-derived xenografts (PDX) with known BRCA2 mutations.[13]

2.2. Experimental Workflow

A robust in vivo study requires meticulous planning from start to finish.[14][15] The workflow ensures that each step is standardized to maximize reproducibility.

G cluster_0 Preparation Phase cluster_1 Tumor Growth & Randomization cluster_2 Treatment Phase (28 Days) cluster_3 Endpoint Analysis cell_culture 1. MDA-MB-436 Cell Culture (Exponential Growth Phase) inoculation 2. Subcutaneous Inoculation (5x10^6 cells in Matrigel) cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (Calipers, twice weekly) inoculation->tumor_growth randomization 4. Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization dosing 5. Daily Dosing (PO) - Vehicle - CNEPN (e.g., 50 mg/kg) - Olaparib (50 mg/kg) randomization->dosing monitoring 6. Daily Health & Weight Checks Bi-weekly Tumor Measurements dosing->monitoring pk_pd_sats 7a. PK/PD Satellite Groups (Blood/Tumor Collection) monitoring->pk_pd_sats efficacy_endpoint 7b. Efficacy Endpoint (Tumor Volume >1500 mm³ or Day 28) monitoring->efficacy_endpoint data_analysis 8. Data Analysis (TGI, Statistics, Survival) pk_pd_sats->data_analysis efficacy_endpoint->data_analysis

Caption: High-level workflow for the in vivo efficacy and PK/PD study.

2.3. Detailed Experimental Protocol: Efficacy Study

  • Cell Culture: Culture MDA-MB-436 cells under standard conditions (RPMI-1640, 10% FBS, 1% Pen/Strep) until they reach ~80% confluency.

  • Animal Acclimation: Allow female athymic nude mice (6-8 weeks old) to acclimate for at least one week.

  • Tumor Inoculation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 106 cells into the right flank of each mouse.

  • Tumor Monitoring: Measure tumors twice weekly using digital calipers. Tumor volume is calculated using the formula: (Width2 x Length) / 2.[16]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group) to ensure a similar average tumor volume across all groups at the start of treatment.[17]

  • Treatment Administration: Prepare fresh dosing solutions daily. Administer Vehicle, CNEPN (e.g., 50 mg/kg), or Olaparib (50 mg/kg) via oral gavage (PO) once daily for 28 consecutive days. Dose selection should be based on prior maximum tolerated dose (MTD) studies.

  • In-Life Monitoring: Record body weight and perform clinical health observations daily. Euthanize any animal that exceeds a 20% body weight loss or if tumors become ulcerated or exceed 2000 mm³.[18]

  • Study Endpoint: The study concludes when tumors in the vehicle group reach the predetermined endpoint size, or at Day 28. At termination, tumors are excised and weighed.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Validation

Efficacy data alone is insufficient. Understanding the drug's exposure (PK) and its effect on the target (PD) is essential for interpreting results and building a robust data package.[3][14] These studies are often conducted with satellite animal groups.

3.1. PK/PD Relationship: Linking Exposure to Target Engagement

The core of a PK/PD study is to demonstrate that the drug not only reaches the tumor at sufficient concentrations but also engages its target to produce a biological effect.[12] For a PARP inhibitor, this means showing that drug exposure leads to the inhibition of PARP activity in the tumor.

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) DrugAdmin Drug Administration (e.g., Oral Gavage) PlasmaConc Plasma Concentration (Cmax, AUC) DrugAdmin->PlasmaConc Absorption TumorExposure Tumor Exposure (Drug Levels in Tumor) PlasmaConc->TumorExposure Distribution TargetEngagement Target Engagement (PARP Inhibition) TumorExposure->TargetEngagement Drug-Target Binding Target PARP Enzyme in Tumor Cells Biomarker Biomarker Modulation (↓ PAR Levels) TargetEngagement->Biomarker Efficacy Therapeutic Effect (Tumor Growth Inhibition) Biomarker->Efficacy

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

3.2. Detailed Protocol: Pharmacokinetic (PK) Study

  • Dosing: Use a satellite group of tumor-bearing mice (n=3 per time point). Administer a single oral dose of CNEPN or Olaparib.

  • Sample Collection: Collect blood samples (via cardiac puncture or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Analysis: Quantify drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).[3][5]

3.3. Detailed Protocol: Pharmacodynamic (PD) Study

  • Study Design: Use satellite groups of tumor-bearing mice. Dose animals with Vehicle, CNEPN, or Olaparib.

  • Tumor Collection: At a predetermined time point post-dose (e.g., 4 hours, when plasma concentration is expected to be high), euthanize animals and excise tumors.[19]

  • Sample Processing: Flash-freeze tumors in liquid nitrogen and store at -80°C.

  • Biomarker Analysis: Prepare tumor lysates and measure the levels of poly(ADP-ribose) (PAR), the direct product of PARP activity. This is a robust biomarker for PARP inhibitor activity.[19][20] A high-throughput ELISA-based assay is a common method for this analysis.

  • Interpretation: A significant reduction in PAR levels in the tumors of drug-treated animals compared to the vehicle group indicates successful target engagement.[12]

Comparative Data Analysis and Interpretation

4.1. Efficacy Data Summary

Tumor Growth Inhibition (TGI) is a standard metric for quantifying anti-tumor efficacy.[16] It is calculated at the end of the study using the formula: TGI (%) = (1 - (Mean Tumor VolumeTreated / Mean Tumor VolumeControl)) x 100[16]

Table 1: Hypothetical Comparative Efficacy Data

Treatment Group (50 mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1450 ± 120--2.5%
CNEPN480 ± 6566.9%-5.1%
Olaparib610 ± 7857.9%-4.8%

4.2. PK/PD Data Summary

Table 2: Hypothetical Comparative PK/PD Data

Compound (50 mg/kg, PO)Plasma Cmax (µM)Plasma AUC0-24h (µM*h)Tumor PAR Inhibition (%) @ 4h
CNEPN12.598.694%
Olaparib9.875.288%

4.3. Integrated Interpretation

The hypothetical data suggests that CNEPN demonstrates superior anti-tumor efficacy (higher TGI) compared to Olaparib at the same dose. This enhanced efficacy correlates with more favorable pharmacokinetic properties (higher Cmax and AUC) and more profound target engagement in the tumor (greater PAR inhibition). This integrated dataset provides a strong rationale for the continued development of CNEPN as a potentially best-in-class PARP inhibitor.

Conclusion and Future Directions

This guide outlines a robust, comparative in vivo strategy to validate the therapeutic potential of CNEPN as a novel PARP inhibitor. By integrating efficacy studies with rigorous PK and PD assessments, researchers can generate a comprehensive data package. Positive results from this framework, demonstrating superior or comparable efficacy and a clear PK/PD relationship against the standard-of-care, would provide strong justification for advancing CNEPN into IND-enabling toxicology studies and subsequent clinical development.

References

  • A Review of PARP Inhibitors in Clinical Development. (2012). Vertex AI Search.
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC.
  • Mouse models of DNA mismatch repair in cancer research. PMC - NIH.
  • Mouse Model for the DNA Repair/Basal Transcription Disorder Trichothiodystrophy Reveals Cancer Predisposition. AACR Journals.
  • Efficacy study | Drug development and evalu
  • High-Throughput PARP in-vivo Pharmacodynamic Assay.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River.
  • Haploinsufficiency in mouse models of DNA repair deficiency: modifiers of penetrance. PMC.
  • PARP Inhibitors: Clinical Limitations and Recent
  • Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA St
  • Modeling the Study of DNA Damage Responses in Mice. PMC.
  • DNA Damage Repair Deficiency in Pancreatic Ductal Adenocarcinoma: Preclinical Models and Clinical Perspectives. Frontiers.
  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PMC.
  • Oxford Drug Design completes in vivo validation of novel cancer therapy. FirstWord Pharma.
  • In Vivo Target Validation.
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C R
  • Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. AACR Journals.
  • How to design robust preclinical efficacy studies that make a difference.
  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design.
  • HT PARP In Vivo Pharmacodynamic Assay II. R&D Systems.
  • Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. AACR Journals.
  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC.
  • How can one calculate tumor growth inhibition?
  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight.
  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals.
  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology.
  • Olaparib: Targeted therapy for breast cancer. Living Beyond Breast Cancer.
  • Buy 2-Chloro-3-(methylamino)isonicotinamide (EVT-13806661). EvitaChem.
  • Nicotinamide: Mechanism of action and indications in dermatology.
  • ​Tumor Growth Monitoring and Endpoint Criteria in Research Animals. University of Washington.
  • Olaparib First PARP Inhibitor to Show Advantage in BRCA-Positive Breast Cancer. American Health & Drug Benefits. 3... [2] Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate.

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Safety & Regulatory Compliance

Safety

2-Chloro-N-(3-ethoxypropyl)nicotinamide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-Chloro-N-(3-ethoxypropyl)nicotinamide As drug development professionals scale up the synthesis of novel therapeutics, managing specialized pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-Chloro-N-(3-ethoxypropyl)nicotinamide

As drug development professionals scale up the synthesis of novel therapeutics, managing specialized pharmaceutical intermediates like 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6) becomes a critical logistical and safety challenge. Because this compound is a halogenated pyridine derivative, its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate thermal destruction of this compound, ensuring compliance with federal environmental and occupational safety standards.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazard profile of the compound. 2-Chloro-N-(3-ethoxypropyl)nicotinamide consists of a pyridine ring substituted with a chlorine atom at the 2-position and an amide linkage.

The Causality of Disposal Restrictions:

  • Halogenated Nature: The presence of the chlorine atom dictates that this material must be strictly segregated into a halogenated waste stream. If inadvertently mixed with non-halogenated solvents and incinerated in standard facilities, the chlorine will react to form highly toxic and corrosive hydrogen chloride (HCl) gas[1].

  • Nitrogen Content: The pyridine nitrogen and the amide nitrogen mean that thermal decomposition will also yield nitrogen oxides (NOx)[1].

  • Regulatory Classification: Under the[2], specifically [3], wastes containing such halogenated organic compounds must be identified, counted, and managed as hazardous waste. They are strictly prohibited from entering municipal drains, waterways, or standard landfills.

Quantitative Safety & PPE Specifications

Before initiating any disposal or cleanup procedure, personnel must be equipped with appropriate Personal Protective Equipment (PPE). In accordance with [4], employers must assess workplace hazards and select PPE that creates an effective barrier against chemical exposure.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile or Neoprene gloves (minimum 0.11 mm thickness)Prevents dermal absorption; halogenated pyridines can cause skin irritation and systemic toxicity upon prolonged contact.
Eye Protection Chemical safety goggles or full-face shieldProtects against aerosolized dust or liquid splashes during waste transfer, preventing severe ocular irritation.
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired if handling dry powder outside a fume hood to prevent inhalation of active pharmaceutical dust[5].
Body Protection Flame-resistant lab coat and closed-toe shoesProvides a physical barrier against accidental spills during the transfer to secondary containment.

Step-by-Step Laboratory Disposal Protocol

To ensure trustworthiness and safety, every disposal action must be treated as a self-validating system—meaning each step includes a verification check before proceeding to the next.

Step 1: Waste Segregation and Dissolution

  • Action: Collect all unused 2-Chloro-N-(3-ethoxypropyl)nicotinamide and any contaminated packaging. If the waste is solid, it is often recommended to dissolve or mix the material with a combustible, halogen-compatible solvent (e.g., ethanol or a designated waste solvent) to facilitate eventual incineration[1].

  • Validation Check: Verify that the receiving waste container is explicitly designated for "Halogenated Organic Waste." Do not mix with acetone or non-halogenated streams.

Step 2: Primary and Secondary Containment

  • Action: Transfer the waste into a chemically compatible, airtight container (High-Density Polyethylene (HDPE) or PTFE-lined glass). Place the primary container inside a secondary containment tray to capture any potential leaks.

  • Validation Check: Invert the sealed primary container slightly to ensure the cap is secure and the seal is intact.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label immediately. The label must state: "Hazardous Waste - Halogenated Organics (Contains 2-Chloro-N-(3-ethoxypropyl)nicotinamide)." Include the date of initial accumulation.

  • Validation Check: Cross-reference the label with the laboratory's chemical inventory log to ensure accurate tracking for EPA generator status counting[2].

Step 4: Temporary Storage

  • Action: Store the sealed, labeled container in a cool, dark, and well-ventilated waste accumulation area (e.g., a dedicated flammable/corrosive safety cabinet with active exhaust).

  • Validation Check: Ensure the storage area is physically separated from strong oxidizing agents, which can react violently with organic amides.

Step 5: Transfer to a Licensed Facility

  • Action: Do not attempt to neutralize or destroy the chemical on-site. Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service[1].

Industrial Thermal Destruction Mechanism

Once the licensed carrier transports the waste to a treatment facility, the compound undergoes specialized thermal destruction. Because of the HCl and NOx generated during combustion, standard incineration is insufficient.

The industry standard for disposing of 2-chloronicotinamide derivatives is combustion in a chemical incinerator equipped with a dual-stage afterburner and a wet scrubber system[1].

  • Primary Combustion: The waste is injected into a furnace at temperatures exceeding 1000°C, breaking the carbon-carbon and carbon-nitrogen bonds.

  • Afterburner: A secondary chamber ensures complete oxidation of any volatile organic compounds (VOCs).

  • Effluent Scrubbing: The exhaust gases, now rich in HCl and NOx, are passed through an alkaline scrubber (typically using sodium hydroxide). The scrubber neutralizes the corrosive acids into benign salts (e.g., NaCl) and water before the scrubbed gas is released into the atmosphere.

DisposalWorkflow Start Waste Generation 2-Chloro-N-(3-ethoxypropyl)nicotinamide Segregate Segregation Halogenated Waste Stream Start->Segregate Storage Temporary Storage Ventilated & Contained Segregate->Storage Transport Transport Licensed EPA/RCRA Carrier Storage->Transport Incineration Thermal Destruction >1000°C Incinerator Transport->Incineration Scrubber Effluent Scrubbing Neutralize HCl & NOx Incineration->Scrubber End Safe Environmental Release Scrubber->End

Figure 1: End-to-end disposal and thermal destruction workflow for halogenated pyridine derivatives.

References

  • Title: 29 CFR 1910.132 -- General requirements (Personal Protective Equipment) Source: Electronic Code of Federal Regulations (eCFR) / OSHA URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / EPA URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-N-(3-ethoxypropyl)nicotinamide

Comprehensive Safety & Operational Guide: Handling 2-Chloro-N-(3-ethoxypropyl)nicotinamide Executive Summary & Chemical Profile In drug discovery and development, nicotinamide derivatives serve as critical pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-Chloro-N-(3-ethoxypropyl)nicotinamide

Executive Summary & Chemical Profile

In drug discovery and development, nicotinamide derivatives serve as critical pharmacophores, frequently utilized in the synthesis of kinase inhibitors and NAD+ modulators. 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS: 1016718-69-6) is a highly reactive building block that requires stringent handling protocols.

Before integrating this compound into your synthetic workflows, it is vital to understand its primary hazards: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) [1]. This guide provides a self-validating operational framework to ensure personnel safety and environmental compliance.

Mechanistic Hazard Rationale

As a Senior Application Scientist, I emphasize that understanding why a chemical is hazardous is the first step in mitigating its risk.

  • Skin Sensitization (H317): The 2-chloro substituent on the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Biological nucleophiles, such as the thiol groups of cysteine residues on human skin proteins, can react with this electrophilic center. This forms a hapten-protein complex that triggers a Type IV delayed hypersensitivity immune response, manifesting as severe allergic contact dermatitis.

  • Eye Irritation (H319): The amide oxygen, ether oxygen, and the pyridine nitrogen act as strong hydrogen-bond acceptors, allowing the molecule to interact aggressively with the aqueous environment of the ocular mucosa. Furthermore, the lipophilic 3-ethoxypropyl chain enhances tissue penetration, disrupting lipid membranes and causing localized, severe irritation upon contact.

Personal Protective Equipment (PPE) Matrix

According to the hierarchy of controls established by [2], PPE serves as the final protective barrier. The following matrix details the required PPE and the mechanistic causality behind each selection to ensure a fail-safe environment.

PPE CategorySpecificationMechanistic Causality / Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant)Protects against airborne particulates during weighing and splash hazards during solvation. Standard safety glasses with side shields are insufficient for H319 hazards[2].
Hand Protection (Solid) Nitrile gloves (minimum 4-6 mil thickness)Provides an adequate barrier against the solid powder. The lipophilicity of the solid does not rapidly permeate intact nitrile.
Hand Protection (Solution) Solvent-specific gloves (e.g., Butyl or Viton)If the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) or DCM, nitrile degrades rapidly. The solvent acts as a carrier, driving the sensitizer through the glove and into the skin.
Body Protection Flame-resistant (FR) or 100% cotton lab coatPrevents particulate accumulation on forearms and personal clothing. Knit cuffs are required to eliminate gaps between the glove and sleeve.
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood (e.g., during a spill cleanup). Routine handling must occur inside engineering controls.

Operational Workflow & Safety Protocol

To ensure a self-validating system of safety, all handling must be conducted within a Class II Fume Hood or a dedicated powder weighing enclosure. This aligns with the National Research Council's [3].

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Inspect the fume hood flow rate monitor. The operation is validated only if the face velocity is >100 fpm. Don all required PPE.

  • Environmental Control: Place an anti-static weighing boat on the balance inside the fume hood. This is critical to prevent the aerosolization of the fine powder due to static charge buildup.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the 2-Chloro-N-(3-ethoxypropyl)nicotinamide from its primary container to the weighing boat. Keep the sash as low as possible.

  • Solvation: Add the reaction solvent directly to the weighing boat or transfer the solid to a sealable vial before removing it from the hood. Never transport the dry, unsealed powder through the open laboratory.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent that readily dissolves the compound (e.g., isopropanol), followed by a standard soap and water wash to hydrolyze residual traces.

Workflow Start Pre-Operation: Verify PPE & SDS FumeHood Transfer to Class II Fume Hood Start->FumeHood Proceed if clear Weighing Weighing inside Enclosure FumeHood->Weighing Activate sash Reaction Addition to Reaction Vessel Weighing->Reaction Sealed transfer Decon Decontamination of Tools & Surfaces Reaction->Decon Post-reaction Disposal Waste Segregation (Halogenated) Decon->Disposal Solid/Liquid waste

Operational workflow for the safe handling of 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

Spill Response & Decontamination

In the event of a spill, immediate containment is necessary to prevent aerosolization and dermal contact. The protocol below acts as a logical decision tree based on spill volume.

Step-by-Step Spill Protocol:

  • Assess & Isolate: Determine the spill size. This acts as your validation gate: for spills >50g, evacuate the immediate area and contact Environmental Health & Safety (EHS). For <50g, proceed to step 2.

  • Suppress Aerosols: Do not sweep the dry powder. Sweeping generates hazardous dust. Gently dampen an absorbent pad with water or a mild solvent (e.g., ethanol) and lay it directly over the spill.

  • Collect: Carefully wipe the material inward to avoid spreading the contamination zone. Place the contaminated pads into a sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area with a detergent solution to remove residual chemical, then dry completely.

SpillResponse Spill Solid Chemical Spill Assess Assess Extent (< 50g vs > 50g) Spill->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large WetWipe Dampen with Water/Solvent to Prevent Dust Small->WetWipe Suppress aerosols Evacuate Evacuate & Call EHS Large->Evacuate High exposure risk Collect Collect in Sealable Container WetWipe->Collect Clean Wash Area with Soap & Water Collect->Clean

Logical decision tree and procedural workflow for responding to a solid chemical spill.

Waste Disposal Plan

Because 2-Chloro-N-(3-ethoxypropyl)nicotinamide contains a covalently bound chlorine atom, it must be strictly segregated from standard organic waste to prevent the formation of dioxins during improper incineration.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and spill cleanup materials in a designated, labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any solutions containing this compound must be disposed of in a "Halogenated Organic Liquid Waste" carboy.

  • Disposal Method: Incineration at an EPA-approved (or local equivalent) hazardous waste facility. Do not flush down the sink or dispose of in general laboratory trash.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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